molecular formula C9H6ClN B032320 1-Chloroisoquinoline CAS No. 19493-44-8

1-Chloroisoquinoline

Cat. No.: B032320
CAS No.: 19493-44-8
M. Wt: 163.6 g/mol
InChI Key: MSQCQINLJMEVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinoline is a versatile and valuable heteroaromatic building block extensively employed in organic synthesis and medicinal chemistry research. Its primary utility stems from the reactivity of the chlorine atom at the 1-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the efficient introduction of the isoquinoline scaffold, a privileged structure in drug discovery, with a wide range of nucleophiles including amines, alkoxides, and thiols. Consequently, researchers utilize this compound as a key precursor for generating diverse libraries of 1-substituted isoquinoline derivatives. These derivatives are critical intermediates in the development of potential therapeutic agents, particularly as enzyme inhibitors (e.g., kinase inhibitors), receptor modulators, and fluorescent probes. Its rigid, planar structure also makes it a valuable ligand in coordination chemistry and materials science for constructing metal-organic frameworks (MOFs) and other functional materials. This compound is an indispensable tool for exploring structure-activity relationships (SAR) and for the synthesis of complex, biologically active molecules.

Properties

IUPAC Name

1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCQINLJMEVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173143
Record name Isoquinoline, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19493-44-8
Record name Isoquinoline, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19493-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloroisoquinoline, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physical and Chemical Properties

This compound is a pale yellow to orange crystalline solid at room temperature.[1] It is an important building block in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[2]

Data Presentation: Physical and Chemical Characteristics
PropertyValueReference
Molecular Formula C₉H₆ClN[3]
Molecular Weight 163.60 g/mol [3][4]
CAS Number 19493-44-8[4]
Melting Point 31-36 °C[4][5][6]
Boiling Point 274-275 °C at 768 mmHg[7][6]
Density 1.3 ± 0.1 g/cm³[5]
Appearance White to yellow low melting solid[8]
Solubility Insoluble in water[6]
Flash Point 158.0 ± 5.4 °C[5]
LogP 2.63[5]
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[6][9]

Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[6][9]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of isoquinoline-N-oxide with phosphoryl chloride.[6][9]

Experimental Protocol: Synthesis from Isoquinoline-N-oxide

Materials:

  • Isoquinoline-N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline-N-oxide (20.0 g).

  • Cool the flask in an ice bath.

  • Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring.

  • After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

  • Remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully quench the residue with ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound (typical yield: 21.0 g, 85%).[6][9]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isoquinoline-N-oxide Isoquinoline-N-oxide Reaction_Vessel Reaction at 105 °C Isoquinoline-N-oxide->Reaction_Vessel Phosphoryl chloride Phosphoryl chloride Phosphoryl chloride->Reaction_Vessel Distillation Remove excess POCl₃ Reaction_Vessel->Distillation Quenching Quench with ice water Distillation->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography This compound This compound Chromatography->this compound

Synthesis of this compound

Chemical Reactivity and Applications

This compound is a versatile intermediate that participates in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Reactions of this compound

This compound is a valuable substrate for several important cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Homocoupling Reactions: Self-coupling to yield bis-isoquinolines.[7]

These reactions enable the introduction of a wide range of substituents at the 1-position of the isoquinoline (B145761) ring, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science. For instance, this compound is used in the preparation of aminoisoquinolinylurea derivatives that have shown antiproliferative activity against melanoma cell lines.[6]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 1-Phenylisoquinoline (B189431)

Materials:

  • This compound

  • Benzeneboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Tetrahydrofuran (B95107) (THF)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

Procedure:

  • To a two-necked flask, add benzeneboronic acid (16 mmol), this compound (12 mmol), tetrakis(triphenylphosphine)palladium (B116648) (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).[9]

  • Protect the reaction mixture with a nitrogen atmosphere.

  • Heat the mixture in an oil bath at 123 °C for 12 hours.[9]

  • After cooling, pour the reaction mixture into distilled water.

  • Extract the organic phase with dichloromethane.

  • Separate the organic phase and purify it by column chromatography (silica gel, dichloromethane) to obtain 1-phenylisoquinoline as a white powder.[9]

Logical Relationship of Key Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds This compound This compound Suzuki-Miyaura Suzuki-Miyaura (R-B(OH)₂) This compound->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig (R₂NH) This compound->Buchwald-Hartwig Sonogashira Sonogashira (R-C≡CH) This compound->Sonogashira Aryl-Isoquinoline 1-Aryl-isoquinoline Suzuki-Miyaura->Aryl-Isoquinoline Amino-Isoquinoline 1-Amino-isoquinoline Buchwald-Hartwig->Amino-Isoquinoline Alkynyl-Isoquinoline 1-Alkynyl-isoquinoline Sonogashira->Alkynyl-Isoquinoline

Key Reactions of this compound

Conclusion

This compound is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a precursor in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the synthesis of complex heterocyclic molecules. The experimental protocols provided herein offer a practical guide for its synthesis and derivatization, empowering researchers to explore novel chemical space in their drug discovery and development endeavors.

References

1-Chloroisoquinoline: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Characteristics, Synthesis, and Applications of 1-Chloroisoquinoline

This technical guide provides a comprehensive overview of this compound (CAS No. 19493-44-8), a pivotal heterocyclic aromatic compound.[1][2][3][4][5] It serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support advanced research and application.

Core Molecular Data

This compound is a substituted isoquinoline (B145761) with a chlorine atom at the 1-position. This substitution pattern imparts unique reactivity, making it a versatile intermediate for a variety of chemical transformations.[3]

PropertyValueSource
Molecular Formula C₉H₆ClN[1][2][3][6]
Molecular Weight 163.60 g/mol [2][6]
CAS Number 19493-44-8[1][2][4][6]
Appearance White to light yellow solid or crystals[1][3]
Melting Point 31-36 °C[1][4][6][7]
Boiling Point 274-275 °C at 768 mmHg[1][6][7]
Solubility Insoluble in water[1]

Synthesis and Reactions

This compound is a key intermediate in the synthesis of more complex molecules. It is often synthesized from isoquinoline-N-oxide. The compound's reactivity at the 1-position allows for its use in various coupling reactions to create new chemical entities with potential biological activity.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound from isoquinoline-N-oxide. This process typically involves the use of a chlorinating agent like phosphoryl chloride.

G A Isoquinoline-N-Oxide C Reaction Mixture (Reflux) A->C Reactant B Phosphoryl Chloride (POCl₃) B->C Reagent D Quenching & Extraction C->D Process E Purification (Column Chromatography) D->E Process F This compound E->F Final Product

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below is a representative protocol for the synthesis of this compound from isoquinoline-N-oxide, based on literature methods.

Synthesis of this compound from Isoquinoline-N-Oxide

  • Materials:

    • Isoquinoline-N-oxide (20.0 g)

    • Phosphoryl chloride (200 mL)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Ice water

    • Silica (B1680970) gel for column chromatography

    • Eluent: Ethyl acetate (B1210297)/petroleum ether mixture

  • Procedure:

    • Under ice bath cooling, slowly add phosphoryl chloride dropwise to isoquinoline-N-oxide.[1][8]

    • Heat the reaction mixture to 105 °C and reflux overnight.[1][8]

    • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[1][8]

    • Quench the residue with ice water and extract the product with dichloromethane.[1][8]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[1][8]

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.[1][8]

Applications in Drug Development and Research

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as antiproliferative agents against melanoma cell lines.[1] It is also used in cross-coupling reactions to synthesize substituted isoquinolines, which are scaffolds present in many natural products and pharmaceuticals.

Role in Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the role of this compound as a substrate in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds.

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Suzuki-Miyaura Cross-Coupling A->E B Aryl Boronic Acid B->E C Palladium Catalyst C->E Catalyst D Base D->E Base F 1-Arylisoquinoline E->F Product

Caption: Suzuki-Miyaura cross-coupling using this compound.

While this compound itself is not typically described as a direct modulator of specific signaling pathways, the compounds synthesized from it may be designed to target various biological pathways implicated in disease. Its utility lies in providing a foundational structure that can be elaborated into potent and selective therapeutic agents.[9]

References

synthesis of 1-Chloroisoquinoline from isoquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline from Isoquinoline (B145761) N-oxide

This technical guide provides a comprehensive overview of the synthesis of this compound from isoquinoline N-oxide, a critical transformation for the production of various valuable chemical intermediates. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful execution of this procedure.

Reaction Overview and Mechanism

The conversion of isoquinoline N-oxide to this compound is a well-established and efficient method for introducing a chlorine atom at the C1 position of the isoquinoline ring system. This reaction is typically accomplished using a chlorinating agent such as phosphoryl chloride (POCl₃), which also serves as the solvent in many procedures.[1]

The reaction mechanism is believed to proceed through the formation of an adduct between the isoquinoline N-oxide and phosphoryl chloride. This is followed by an intramolecular rearrangement and subsequent elimination to yield the final this compound product.[1]

Reaction_Pathway Start Isoquinoline N-oxide Intermediate1 Adduct Formation (Intermediate) Start->Intermediate1 + POCl₃ Reagent POCl₃ Intermediate2 Rearrangement (Intermediate) Intermediate1->Intermediate2 Intramolecular Rearrangement Product This compound Intermediate2->Product - HPO₂Cl₂

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a general and widely used procedure for the synthesis of this compound from isoquinoline N-oxide.[2][3]

Materials and Reagents:

  • Isoquinoline N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline N-oxide (20.0 g). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline N-oxide with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Allow the mixture to reflux overnight.

  • Work-up:

    • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

    • Carefully quench the residue by pouring it onto ice water.

    • Extract the aqueous mixture with dichloromethane.

  • Purification:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the dried organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product using silica (B1680970) gel column chromatography with a mixture of ethyl acetate and petroleum ether as the eluent.

  • Product Isolation: Evaporate the solvent from the purified fractions to obtain this compound as the final product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation A 1. Add Isoquinoline N-oxide to flask B 2. Cool in ice bath A->B C 3. Add POCl₃ dropwise B->C D 4. Heat to 105°C and reflux overnight C->D E 5. Remove excess POCl₃ via distillation D->E F 6. Quench residue with ice water E->F G 7. Extract with Dichloromethane F->G H 8. Dry organic layer with Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify via column chromatography I->J K 11. Evaporate solvent to yield pure product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.[2][3]

ParameterValue
Reactants
Isoquinoline N-oxide20.0 g
Phosphoryl chloride200 mL
Reaction Conditions
Temperature105 °C (Reflux)
Reaction TimeOvernight
Product Yield & Purity
Product Mass21.0 g
Yield85%
Purity (HPLC)96.0%

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.[2][3]

Analysis MethodResults
¹H NMR (400 MHz, DMSO-d6)δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H)
Mass Spectrometry (ESI+)m/z 164.0 ([M+H]⁺)
HPLC Retention Time 8.29 min

Safety Considerations

  • Phosphoryl chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Dichloromethane (CH₂Cl₂): This solvent is a suspected carcinogen and is volatile. Avoid inhalation of vapors and skin contact.

This guide outlines a robust and high-yielding method for the synthesis of this compound. The provided protocol and data serve as a valuable resource for chemists in academic and industrial research settings.

References

A Technical Guide to the Structural Analysis and Characterization of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinoline is a critical heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. A thorough understanding of its structural and chemical properties is paramount for its effective utilization in research and development. This document provides a comprehensive technical overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Introduction

This compound is a halogenated derivative of isoquinoline (B145761), a benzopyridine isomer. Its significance lies in its utility as a versatile precursor in organic synthesis.[1] The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of various functional groups. This reactivity is harnessed in the development of new pharmaceutical agents, including aminoisoquinolinylurea derivatives with antiproliferative activity against melanoma cell lines.[2][3] Furthermore, it is used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds, expanding its synthetic applicability.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

PropertyValueReference
Molecular Formula C₉H₆ClN[5]
Molecular Weight 163.60 g/mol [5]
CAS Number 19493-44-8
Melting Point 31-36 °C[2][4]
Boiling Point 274-275 °C at 768 mmHg[2]
Appearance White to yellow low melting solid, crystals, and/or chunks[3]
Solubility Insoluble in water[2][3]
InChI Key MSQCQINLJMEVNJ-UHFFFAOYSA-N[5][6]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.25-8.31m-2H
8.08d8.01H
7.88-7.91m-2H
7.80-7.84m-1H
[2][7]

¹³C NMR: Carbon NMR provides insight into the carbon framework of the molecule. While specific peak assignments require further analysis, the spectrum is a key identifier for the compound.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Techniquem/zInterpretation
ESI+164.0[M+H]⁺
[2][7]
Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound from Isoquinoline-N-oxide

This protocol describes a common method for the synthesis of this compound.[2][7]

Materials:

Procedure:

  • Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).[2][7]

  • Heat the reaction mixture to 105 °C and reflux overnight.[2][7]

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[2][7]

  • Quench the residue with ice water and extract the product with dichloromethane.[2][7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[2][7]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.[2][7]

Expected Yield: 85%[2][7]

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized this compound.

  • Method A: A typical analysis shows a retention time (Rt) of 8.29 minutes and a purity of 96.0%.[2][7]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow reagents Isoquinoline-N-oxide + Phosphoryl chloride reaction Reaction at 105°C (Reflux overnight) reagents->reaction Step 1 workup Workup: 1. Distillation 2. Quenching (Ice water) 3. Extraction (DCM) reaction->workup Step 2 purification Purification: Silica Gel Column (Ethyl acetate/Petroleum ether) workup->purification Step 3 product This compound purification->product Step 4

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis nmr NMR Spectroscopy (¹H, ¹³C) structural_confirmation Structural Confirmation and Purity Data nmr->structural_confirmation ms Mass Spectrometry (ESI+) ms->structural_confirmation ir IR Spectroscopy ir->structural_confirmation hplc HPLC (Purity Assessment) hplc->structural_confirmation product Purified This compound product->nmr product->ms product->ir product->hplc

Caption: Characterization workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis.[8] It serves as a key intermediate in the preparation of various compounds, including:

  • 1-Phenylisoquinoline derivatives: These can be used as ligands in the fabrication of luminescent devices.[1]

  • Aminoisoquinolinylurea derivatives: These have shown antiproliferative activity against melanoma cell lines.[2][3]

  • Chiral ligands for asymmetric synthesis: Homocoupling reactions of this compound can yield bis-isoquinolines, which may serve as useful chiral ligands.[2][3]

It is also utilized in manganese- and palladium-catalyzed cross-coupling reactions with various boronic acids, esters, and Grignard reagents.[2]

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard Codes: H315, H319, H335[5] Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[5]

References

A Technical Guide to the Spectroscopic Analysis of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 1-Chloroisoquinoline, a versatile heterocyclic compound used in the synthesis of pharmaceuticals and other complex molecules. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆ClN, with a molecular weight of 163.60 g/mol . Spectroscopic analysis is crucial for confirming the structure and purity of this compound after synthesis.

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.25-8.31m-2H (Aromatic)
8.08d8.01H (Aromatic)
7.88-7.91m-2H (Aromatic)
7.80-7.84m-1H (Aromatic)
Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom TypeExpected Chemical Shift (δ) ppm
Aromatic C-Cl (C1)150 - 155
Aromatic C=N (C3)140 - 145
Aromatic CH120 - 135
Aromatic Quaternary C (bridgehead)125 - 140

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3055-C-H Aromatic Stretch
1620-C=C Aromatic Stretch
1581-C=C Aromatic Stretch
1499-C=N Stretch
1292-C-H In-plane Bend
881-C-H Out-of-plane Bend
750-C-Cl Stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

TechniqueMass-to-Charge Ratio (m/z)Interpretation
ESI+164.0[M+H]⁺ Molecular Ion Peak

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data.

The compound is typically synthesized from isoquinoline-N-oxide.[1]

  • Reaction Setup: Isoquinoline-N-oxide (20.0 g) is placed in a reaction vessel and cooled under an ice bath.

  • Addition of Reagent: Phosphoryl chloride (200 mL) is added dropwise to the cooled isoquinoline-N-oxide.

  • Reflux: The mixture is heated to 105 °C and refluxed overnight.

  • Workup: Excess phosphoryl chloride is removed by distillation under reduced pressure. The remaining residue is quenched with ice water and extracted with dichloromethane.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.

G cluster_synthesis Synthesis of this compound Isoquinoline-N-Oxide Isoquinoline-N-Oxide Reaction_Mixture Reaction Mixture (Ice Bath, then 105°C Reflux) Isoquinoline-N-Oxide->Reaction_Mixture POCl3 POCl3 POCl3->Reaction_Mixture Crude_Product Crude Product (After Workup) Reaction_Mixture->Crude_Product Distillation & Extraction Pure_1-CIQ Purified this compound Crude_Product->Pure_1-CIQ Column Chromatography

Synthesis workflow for this compound.
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: A standard proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is run to achieve a sufficient signal-to-noise ratio.

  • Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

  • Sample Preparation: For the solid-state analysis, a small amount of the crystalline this compound is used directly.

  • Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a globar source is used.

  • Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹.

  • Analysis: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile (B52724) and water.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is used.

  • Data Acquisition: The sample is introduced into the ESI source, and the data is acquired in positive ion mode. The instrument is scanned over a relevant m/z range (e.g., 50-500).

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.

G cluster_workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample Purified This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Use Solid Sample Sample->Prep_IR Prep_MS Dissolve in ACN/H2O Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS ESI Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectrum (δ vs. Intensity) NMR->Data_NMR Data_IR IR Spectrum (%T vs. cm-1) IR->Data_IR Data_MS Mass Spectrum (m/z vs. Intensity) MS->Data_MS

Workflow for spectroscopic analysis of this compound.

References

The Biological Activity of 1-Chloroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of 1-chloroisoquinoline derivatives, with a primary focus on their potential as anticancer agents. The this compound scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.[1] Its unique structural and electronic properties make it a valuable starting point for the development of compounds with a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Antiproliferative Activity of this compound Derivatives

The this compound moiety serves as a crucial building block in the synthesis of complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1] While research on a wide array of directly substituted this compound derivatives is still emerging, significant findings have been reported for related structures, particularly fused heterocyclic systems derived from a chloro-isoquinoline precursor.

A notable class of compounds, chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, has demonstrated significant antineoplastic activity across a broad spectrum of human tumor cell lines.[2] The cytotoxic activities of these compounds, presented as IC50 values, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
2d H6-NO₂HL-60Leukemia1.5
MOLT-4Leukemia2.0
U-937Lymphoma2.5
HT-29Colon Cancer3.0
HCT-15Colon Cancer4.0
2i 2-Cl6-NO₂HL-60Leukemia0.8
MOLT-4Leukemia1.0
U-937Lymphoma1.2
HT-29Colon Cancer1.8
HCT-15Colon Cancer2.5
Hep-2Liver Cancer2.0
DU-145Prostate Cancer3.5
PC-3Prostate Cancer4.0
MCF-7Breast Cancer3.0
IMR-32Neuroblastoma2.8
SK-N-SHNeuroblastoma3.2
OVCAR-5Ovary Cancer2.2
Cisplatin --HL-60Leukemia3.2
Camptothecin --HL-60Leukemia0.08

Data sourced from Mukherjee et al., 2010.[2] The structures of the parent compound are based on a 1H-benz[de]isoquinoline-1,3-dione core.

The data indicates that the presence of a 6-NO₂ substituent on the aromatic portion of the molecule is crucial for significant antineoplastic activity.[2] The most active compound, 2i, which also features a 2-chloro substitution, demonstrated potent cytotoxicity in 15 of the 17 human tumor cell lines screened.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell viability using a hemocytometer.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO).

    • Create serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

    • Harvest the cells by trypsinization, and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. The data is typically analyzed using software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A rise in the sub-G1 fraction is indicative of apoptosis.[2]

Apoptosis Detection by Hoechst Staining

This fluorescence microscopy-based assay is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment and Staining:

    • Grow cells on coverslips in a 6-well plate and treat with the test compound.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Microscopy:

    • Mount the coverslips on glass slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a plausible signaling pathway for the anticancer activity of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Analysis start Cancer Cell Lines treatment Treatment with This compound Derivatives start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (Hoechst Staining, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell dna_damage DNA Damage / Other Cellular Stress cell->dna_damage induces p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Plausible signaling pathway for apoptosis induction by this compound derivatives.

References

The Therapeutic Potential of 1-Chloroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 1-position significantly influences the molecule's chemical reactivity, making 1-chloroisoquinoline a versatile precursor for a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the emerging therapeutic applications of this compound compounds, with a focus on their anticancer and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding and further exploration of this promising class of compounds.

Anticancer Applications

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, inhibition of key signaling pathways crucial for cancer cell survival and proliferation, and enzyme inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various isoquinoline and quinoline (B57606) derivatives, including those derived from this compound, against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesCompound 2i (6-NO2 substituted)MOLT-4 (Leukemia), HL-60 (Leukemia), U-937 (Lymphoma), HT-29 (Colon), MCF-7 (Breast), and othersSignificant cytotoxicity observed[1]
Aminoisoquinolinylurea derivativesNot specifiedMelanoma cell linesAntiproliferative activity demonstrated[2]
Chloroquinoline-benzenesulfonamide hybridsCompound 2A549 (Lung), Lovo (Colon)44.34 µg/ml, 28.82 µg/ml[3]
Chloroquinoline-benzenesulfonamide hybridsCompound 17Hela (Cervical)30.92 µg/ml[3]
Indenoisoquinoline Copper ComplexWN198MDA-MB-231 (Triple-negative breast cancer)0.37 ± 0.04[4]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell death and survival.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. This is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway ext_stimuli Extrinsic Stimuli (e.g., Death Ligands) death_receptor Death Receptor ext_stimuli->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis int_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondria Mitochondria int_stimuli->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 isoquinoline This compound Derivatives isoquinoline->caspase8 isoquinoline->int_stimuli

Figure 1: Generalized Apoptosis Signaling Pathway

Furthermore, the PI3K/Akt signaling pathway , which is hyperactivated in many cancers, is a key target. Inhibition of this pathway by isoquinoline derivatives can lead to decreased cell proliferation and survival.

PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylates akt Akt pip3->akt activates cell_survival Cell Survival & Proliferation akt->cell_survival isoquinoline This compound Derivatives isoquinoline->pi3k inhibits

Figure 2: PI3K/Akt Signaling Pathway Inhibition

Neuroprotective Applications

Isoquinoline alkaloids and their synthetic derivatives have shown considerable promise in the field of neuroprotection. Their mechanisms of action are multifaceted, often involving the mitigation of oxidative stress and the regulation of cellular processes that are dysregulated in neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity

While specific EC50 values for this compound derivatives in neuroprotection are less commonly reported in the literature, the broader class of isoquinolines has demonstrated potent effects. The following table provides examples of the neuroprotective activity of related compounds.

Compound ClassSpecific DerivativeAssay/ModelEffectReference(s)
DecahydroisoquinolineLY 215490Focal ischaemia (rat model)25-31% protection against hemispheric and cortical ischaemic damage[5]
Isoquinoline AlkaloidsBerberine, Tetrandrine, etc.Various neurotoxicity modelsReduction of oxidative stress, anti-inflammatory effects, regulation of autophagy[6][7]
Quinoxaline DerivativesPAQ (4c)Parkinson's disease cellular and animal modelsAttenuation of neurodegeneration[8]
Key Signaling Pathways in Neuroprotection

A critical mechanism underlying the neuroprotective effects of isoquinoline derivatives is the activation of the Nrf2-Keap1 signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of activators, Nrf2 is released and translocates to the nucleus to initiate the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 modifies nrf2 Nrf2 keap1->nrf2 binds to ubiquitination Ubiquitination & Degradation nrf2->ubiquitination leads to nucleus Nucleus nrf2->nucleus translocates to are ARE antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes activates isoquinoline This compound Derivatives isoquinoline->keap1 modifies

Figure 3: Nrf2-Keap1 Signaling Pathway Activation

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research in this field. Below are representative methodologies for the synthesis of the this compound core and for the in vitro evaluation of the anticancer activity of its derivatives.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from isoquinoline-N-oxide.

Materials:

Procedure:

  • Under ice bath cooling conditions, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • Heat the reaction mixture to 105 °C and reflux overnight.

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Quench the residue with ice water and extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The evidence to date strongly supports their potential in oncology and neuroprotection, driven by their ability to modulate key cellular signaling pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on the this compound core structure. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates. The synthesis of 1-arylisoquinolines is of significant interest as the isoquinoline (B145761) scaffold is a key pharmacophore in numerous biologically active compounds. This document provides a detailed protocol for the Suzuki coupling of 1-chloroisoquinoline with various arylboronic acids, a common and cost-effective approach to accessing a diverse range of 1-arylisoquinoline derivatives.

The general transformation is depicted below:

General Reaction Scheme for Suzuki Coupling of this compound

Optimized Reaction Protocol

A general and robust protocol for the Suzuki coupling of this compound with a variety of arylboronic acids has been developed. This protocol is based on established literature procedures for the coupling of challenging heteroaryl chlorides and has been optimized for high yields and broad substrate scope.

Materials and Reagents
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine this compound, Arylboronic Acid, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas Mixture catalyst->degas heat Heat to Reflux (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol describes a typical procedure for the Suzuki coupling of this compound with an arylboronic acid on a 1 mmol scale.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 163.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

    • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in a small amount of dioxane.

    • Add the catalyst premix to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-arylisoquinoline product.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for the Suzuki coupling of this compound with a variety of arylboronic acids using the optimized protocol.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenylisoquinoline85
24-Methylphenylboronic acid1-(4-Methylphenyl)isoquinoline92
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)isoquinoline88
44-Fluorophenylboronic acid1-(4-Fluorophenyl)isoquinoline78
53-Chlorophenylboronic acid1-(3-Chlorophenyl)isoquinoline75
62-Thienylboronic acid1-(2-Thienyl)isoquinoline80

Yields are for isolated and purified products.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X product R¹-R² (1-Arylisoquinoline) ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OH)₂ Base transmetal Transmetalation pd_complex2->pd0 R¹-R² red_elim Reductive Elimination r1x R¹-X (this compound) boronic R²-B(OH)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 1-arylisoquinoline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, ensure all reagents are pure and the solvents are anhydrous and properly degassed. The choice of ligand can also significantly impact the reaction outcome; for particularly challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be beneficial.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. Using a slight excess of the boronic acid and ensuring anhydrous conditions can help to mitigate this issue.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Purification: The final product may contain residual palladium. If necessary, treatment with a palladium scavenger can be employed to reduce palladium levels in the final compound, which is particularly important in a drug development context.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-arylisoquinolines from this compound. The protocol outlined in this application note provides a reliable and scalable procedure for accessing a wide range of these valuable compounds. By understanding the reaction mechanism and potential pitfalls, researchers can successfully apply this methodology to accelerate their drug discovery and development efforts.

Application Notes and Protocols: Manganese-Catalyzed Cross-Coupling with 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to traditional palladium- or nickel-catalyzed methods.[1][2][3] Manganese, being an earth-abundant and less toxic metal, offers significant advantages in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4][5][6][7] This document provides detailed application notes and a generalized protocol for the manganese-catalyzed cross-coupling of 1-chloroisoquinoline with various nucleophiles, a key transformation for the synthesis of substituted isoquinoline (B145761) derivatives, which are prevalent scaffolds in numerous biologically active compounds. While specific literature on the manganese-catalyzed cross-coupling of this compound is not abundant, the protocols and data presented here are based on established methods for the coupling of other heterocyclic chlorides.[8]

Data Presentation

The following table summarizes typical reaction conditions for manganese-catalyzed cross-coupling reactions of heterocyclic chlorides with Grignard reagents, which can be adapted for this compound.

EntryElectrophileNucleophile (Grignard Reagent)CatalystLigandSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylmagnesium BromideMnCl₂NoneTHF0 - rt2-4Estimated 70-90
2This compoundMethylmagnesium ChlorideMnCl₂NoneTHF0 - rt2-4Estimated 60-85
3This compoundEthylmagnesium BromideMnCl₂NoneTHF0 - rt2-4Estimated 65-88
4This compoundIsopropylmagnesium ChlorideMnCl₂NoneTHF0 - rt2-4Estimated 60-80
5This compoundCyclohexylmagnesium ChlorideMnCl₂NoneTHF0 - rt2-4Estimated 70-92

Yields are estimated based on similar reported reactions for other heterocyclic chlorides and may vary for this compound.

Experimental Protocols

General Procedure for Manganese-Catalyzed Cross-Coupling of this compound with Grignard Reagents:

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Anhydrous Manganese(II) chloride (MnCl₂)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.) and anhydrous MnCl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted isoquinoline.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add this compound and MnCl₂ prep1->prep2 prep3 Add Anhydrous THF prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Add Grignard Reagent react1->react2 react3 Stir at Room Temperature (2-4h) react2->react3 workup1 Quench with aq. NH₄Cl react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Final Product

Caption: Experimental workflow for Mn-catalyzed cross-coupling.

catalytic_cycle cluster_reactants Reactants Mn_II Mn(II)X₂ Mn_0 Mn(0) Mn_II->Mn_0 2 RMgX Mn_II_R R-Mn(II)-X Mn_0->Mn_II_R Ar-Cl Oxidative Addition Ar_Mn_II_R Ar-Mn(II)-R Mn_II_R->Ar_Mn_II_R RMgX Transmetalation Ar_Mn_II_R->Mn_0 Reductive Elimination product Ar-R Ar_Mn_II_R->product ArCl This compound (Ar-Cl) RMgX Grignard (R-MgX)

Caption: Proposed catalytic cycle for the cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Aminoisoquinolinylurea Derivatives from 1-Chloroisoquinoline for Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoisoquinolinylurea derivatives represent a class of compounds with significant potential in oncology, particularly in the treatment of melanoma. These compounds often function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed protocols for the synthesis of a potent aminoisoquinolinylurea derivative from the starting material 1-chloroisoquinoline. The described methods are based on established synthetic strategies for generating diarylurea compounds, which have shown promising antiproliferative activity against human melanoma cell lines. The target compound for this protocol, N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea, has been identified as a highly active agent against the A375P human melanoma cell line.

Data Presentation

The antiproliferative activity of a series of aminoisoquinolinylurea derivatives was evaluated against the A375P human melanoma cell line. The results are summarized in the table below, with the activity of the well-known kinase inhibitor Sorafenib provided for comparison.

Compound IDTerminal Aromatic Ring SubstitutionIC50 (μM) against A375P Cell LinePotency Relative to Sorafenib
1p 3,5-bis(trifluoromethyl)phenyl 0.41 Superior
1dVariesSuperior to SorafenibSuperior
1lVariesSuperior to SorafenibSuperior
1nVariesSuperior to SorafenibSuperior
1qVariesSuperior to SorafenibSuperior
1tVariesSuperior to SorafenibSuperior
Sorafenib->0.41-

Experimental Protocols

The synthesis of aminoisoquinolinylurea derivatives from this compound is a two-step process. The first step involves the conversion of this compound to 1-aminoisoquinoline (B73089), which serves as a key intermediate. The second step is the reaction of this aminoisoquinoline with a substituted phenyl isocyanate to yield the final urea (B33335) derivative.

Step 1: Synthesis of 1-Aminoisoquinoline from this compound

This procedure outlines the amination of this compound. A common method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst.

Materials and Reagents:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd2(dba)3 (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equiv.) and benzophenone imine (1.2 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude imine intermediate.

  • Dissolve the crude intermediate in tetrahydrofuran (B95107) (THF) and add 2M hydrochloric acid.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-aminoisoquinoline by silica gel column chromatography.

Step 2: Synthesis of N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea (Compound 1p)

This procedure describes the formation of the urea linkage by reacting 1-aminoisoquinoline with the corresponding isocyanate.

Materials and Reagents:

  • 1-Aminoisoquinoline

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-aminoisoquinoline (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add a solution of 3,5-bis(trifluoromethyl)phenyl isocyanate (1.05 equiv.) in anhydrous DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target aminoisoquinolinylurea derivative.

Synthesis_Workflow Start This compound Intermediate 1-Aminoisoquinoline Start->Intermediate Step 1: Amination Product N-(isoquinolin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)urea Intermediate->Product Step 2: Urea Formation Reagent1 Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst, Ligand, Base Reagent1->Start Reagent2 3,5-Bis(trifluoromethyl)phenyl isocyanate Reagent2->Intermediate

Caption: Synthetic route from this compound to the target urea derivative.

Proposed Signaling Pathway Inhibition

Diarylurea compounds, such as the one synthesized in this protocol, are known to act as kinase inhibitors. In melanoma, a frequently dysregulated pathway is the B-RAF/MEK/ERK (MAPK) signaling cascade, often due to activating mutations in the B-RAF gene. The synthesized aminoisoquinolinylurea derivatives are proposed to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF B-RAF (often mutated in melanoma) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocation & Activation Inhibitor Aminoisoquinolinylurea Derivative Inhibitor->BRAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the B-RAF/MEK/ERK pathway by aminoisoquinolinylurea derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1-chloroisoquinoline in various palladium-catalyzed cross-coupling reactions. The isoquinoline (B145761) scaffold is a key structural motif in numerous pharmaceuticals and biologically active compounds. The ability to functionalize the C1 position of the isoquinoline ring system through efficient and versatile cross-coupling methodologies is of significant interest in medicinal chemistry and drug discovery. This compound serves as a readily available and reactive starting material for the synthesis of a diverse array of 1-substituted isoquinoline derivatives.

This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, providing experimental details, quantitative data, and mechanistic insights to aid in the successful implementation of these transformations in a research and development setting.

General Mechanistic Pathway

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly described by three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation_Amine_Coordination Transmetalation / Amine Coordination R-Pd(II)(X)L2->Transmetalation_Amine_Coordination R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation_Amine_Coordination->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' Product Reductive_Elimination->R-R' Ar-X This compound Ar-X->Oxidative_Addition Nu-M_or_H-Nu Coupling Partner Nu-M_or_H-Nu->Transmetalation_Amine_Coordination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 1-Arylisoquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a wide range of 1-arylisoquinoline derivatives.

Experimental Workflow

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Arylboronic Acid Base (e.g., K2CO3, Cs2CO3) Mix_and_Degas Mix_and_Degas Reactants->Mix_and_Degas Combine in Flask Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., Dioxane/H2O) Catalyst_System->Mix_and_Degas Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Mix_and_Degas->Heat Cool Cool to Room Temperature Heat->Cool Extract Extract with Organic Solvent Cool->Extract Purify Column Chromatography Extract->Purify Final_Product 1-Arylisoquinoline Purify->Final_Product Characterize

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Tabulated Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001297[1][2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)1001692[1]
33-Tolylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2)Dioxane801888[3]
42-Naphthylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (3:1)851295[2]
Detailed Experimental Protocol

Synthesis of 1-Phenylisoquinoline (B189431)

To a flame-dried Schlenk tube is added this compound (1.0 mmol, 163.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg). The tube is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) is then added under a positive flow of argon. A degassed mixture of 1,4-dioxane (B91453) (4 mL) and water (1 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-phenylisoquinoline as a white solid.[1][2]

Buchwald-Hartwig Amination: Synthesis of 1-Amino- and 1-(N-Arylamino)isoquinolines

The Buchwald-Hartwig amination enables the formation of C-N bonds and is a key method for synthesizing arylamines. The reaction of this compound with a variety of primary and secondary amines provides access to 1-aminoisoquinoline (B73089) derivatives, which are important pharmacophores.

Experimental Workflow

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Amine Base (e.g., NaOt-Bu, K3PO4) Mix_and_Degas Mix_and_Degas Reactants->Mix_and_Degas Combine in Flask Catalyst_System Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Solvent (e.g., Toluene, Dioxane) Catalyst_System->Mix_and_Degas Heat Heat under Inert Atmosphere (e.g., 90-110 °C) Mix_and_Degas->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter through Celite Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Column Chromatography Extract->Purify Final_Product 1-Aminoisoquinoline Derivative Purify->Final_Product Characterize

Figure 3: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Tabulated Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Aniline (B41778)Pd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1002485[4][5]
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (1.5)Dioxane1101891[6][7]
3BenzylaminePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene902088[8]
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)t-BuOH1001678[9]
Detailed Experimental Protocol

Synthesis of 1-(Phenylamino)isoquinoline

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg). The tube is evacuated and backfilled with argon. This compound (1.0 mmol, 163.6 mg), aniline (1.2 mmol, 111.7 mg), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(phenylamino)isoquinoline.[4][5]

Sonogashira Coupling: Synthesis of 1-Alkynylisoquinolines

The Sonogashira coupling provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 1-alkynylisoquinolines from this compound and terminal alkynes. These products are versatile intermediates for further synthetic transformations.

Experimental Workflow

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Terminal Alkyne Base (e.g., Et3N, DIPA) Mix_and_Degas Mix_and_Degas Reactants->Mix_and_Degas Combine in Flask Catalyst_System Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Cocatalyst (e.g., CuI) Solvent (e.g., THF, DMF) Catalyst_System->Mix_and_Degas Stir Stir at Room Temperature or Gentle Heating Mix_and_Degas->Stir Filter Filter off Salts Stir->Filter Extract Extract with Organic Solvent Filter->Extract Purify Column Chromatography Extract->Purify Final_Product 1-Alkynylisoquinoline Purify->Final_Product Characterize

Figure 4: Experimental workflow for the Sonogashira coupling of this compound.

Tabulated Data for Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Cocatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60693[10][11]
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (2)DMF50885[5][12]
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2)AcetonitrileRT1290[10]
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT2478[11][13]
Detailed Experimental Protocol

Synthesis of 1-(Phenylethynyl)isoquinoline

To a solution of this compound (1.0 mmol, 163.6 mg) in anhydrous THF (10 mL) in a Schlenk tube under an argon atmosphere is added phenylacetylene (1.2 mmol, 122.6 mg), triethylamine (B128534) (2.0 mmol, 0.28 mL), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). The reaction mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-(phenylethynyl)isoquinoline.[10][11]

References

Application Notes and Protocols for the Homocoupling of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,1'-biisoquinoline (B174415) and its derivatives is of significant interest in medicinal chemistry and materials science due to their unique properties as chiral ligands and functional materials. One of the primary synthetic routes to these compounds is the homocoupling of 1-haloisoquinolines. This document provides detailed application notes and a comprehensive experimental protocol for the homocoupling of 1-chloroisoquinoline, a readily available starting material. The presented protocols are based on established methodologies in transition metal-catalyzed cross-coupling reactions, offering researchers a reliable guide for the synthesis of 1,1'-biisoquinoline.

Overview of Synthetic Strategies

The homocoupling of aryl halides, including this compound, is typically achieved through transition metal catalysis. The most common methods employ copper (Ullmann reaction), nickel, or palladium catalysts. While the classical Ullmann reaction often requires harsh conditions, modern catalytic systems involving nickel and palladium offer milder reaction conditions and broader functional group tolerance.

Recent advancements have also demonstrated the use of specialized catalysts, such as gold-palladium nanochain networks, which have been reported to effectively catalyze the homocoupling of this compound in aqueous ethanol (B145695) with a potassium carbonate base, affording 1,1'-biisoquinoline in a high yield of 77%.[1] However, for broader accessibility and ease of implementation in a standard laboratory setting, protocols utilizing more common nickel and palladium catalysts are highly valuable.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems and their reported effectiveness in the homocoupling of aryl halides, providing a comparative overview for methodological selection.

Catalyst SystemSubstrate ExampleBaseSolventTemperature (°C)Yield (%)Reference
Au-Pd Nanochain NetworksThis compoundK₂CO₃Aqueous EthanolNot Specified77[1]
NiCl₂(dppe) / ZnAryl Triflates-THF/DMF67-9586-99
Pd/CHaloarenesNot SpecifiedWater4056-81
Copper Powder (Ullmann)2-Iodonitrobenzene-Sand~350Not Specified

Experimental Protocol: Nickel-Catalyzed Homocoupling of this compound

This protocol is adapted from established methods for nickel-catalyzed homocoupling of aryl halides and is presented as a robust starting point for the synthesis of 1,1'-biisoquinoline from this compound.

Materials and Equipment:

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (e.g., 5 mol%), 1,5-cyclooctadiene (COD) (e.g., 5 mol%), and 2,2'-bipyridine (e.g., 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of this compound (1.0 equivalent).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 1,1'-biisoquinoline.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental procedure for the nickel-catalyzed homocoupling of this compound.

experimental_workflow setup Reaction Setup (Ni(COD)₂, COD, Bipyridine in Schlenk) reagents Add Anhydrous DMF and this compound setup->reagents Under Inert Atmosphere reaction Heat to 80 °C (12-24 h) reagents->reaction workup Aqueous Work-up (EtOAc, H₂O, Brine) reaction->workup Cool to RT purification Column Chromatography workup->purification Crude Product product 1,1'-Biisoquinoline purification->product Pure Product reaction_mechanism cluster_cycle Catalytic Cycle ni0 Ni(0)L₂ ni_complex1 Ar-Ni(II)(X)L₂ (Ar = 1-isoquinolyl, X = Cl) ni0->ni_complex1 oxidative_addition1 Oxidative Addition oxidative_addition1->ni_complex1 ni_complex2 Ar₂Ni(II)L₂ ni_complex1->ni_complex2 oxidative_addition2 Oxidative Addition / Disproportionation oxidative_addition2->ni_complex2 ni_complex2->ni0 product Ar-Ar (1,1'-Biisoquinoline) ni_complex2->product reductive_elimination Reductive Elimination reductive_elimination->ni0 reductive_elimination->product reactant1 This compound (ArX) reactant1->oxidative_addition1 reactant2 This compound (ArX) reactant2->oxidative_addition2

References

Application Notes and Protocols: Preparation of 1-Phenylisoquinoline from 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylisoquinoline (B189431) and its derivatives represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. These scaffolds are recognized as privileged structures in drug discovery, forming the core of molecules with potential therapeutic activities, including anticancer and anti-inflammatory properties. For instance, certain 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy, while others act as selective inhibitors of phosphodiesterase 4 (PDE4), an important target in inflammatory diseases. The synthesis of 1-phenylisoquinoline is a key step in the development of these novel therapeutic agents.

This document provides detailed protocols for the synthesis of 1-phenylisoquinoline from 1-chloroisoquinoline via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of the crucial carbon-carbon bond between the isoquinoline (B145761) core and the phenyl group.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a comparative overview for reaction optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (0.5)-Na₂CO₃ (2.0)Toluene (B28343)/H₂O854High
2Pd(OAc)₂ (0.01)-Amberlite IRA-400(OH)H₂O/Ethanol601-2Not specified
3Pd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃ (3.0)THF/H₂O402.5Not specified
4PdCl₂(dppf) (0.1)-K₂CO₃ (10)N,N-Dimethylacetamide150 (Microwave)0.33High
5Pd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄ (4.0)Toluene/THF/H₂O801High

Experimental Protocols

Materials and Equipment
  • Reactants: this compound, Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvents: Toluene, Water (degassed)

  • Workup: Dichloromethane, Distilled water, Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Purification: Silica (B1680970) gel for column chromatography

  • Glassware: Round-bottom flask, condenser, separatory funnel, dropping funnel

  • Equipment: Magnetic stirrer with heating mantle, rotary evaporator, inert atmosphere setup (e.g., nitrogen or argon line), TLC plates and chamber.

Reaction Scheme

G This compound This compound 1-Phenylisoquinoline 1-Phenylisoquinoline This compound->1-Phenylisoquinoline  + Phenylboronic acid [Pd(PPh3)4], Na2CO3 Toluene/H2O, 85 °C

Caption: Synthesis of 1-phenylisoquinoline.

Detailed Experimental Procedure

1. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and sodium carbonate (2.0 equiv.).

  • The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equiv.).

  • A degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) is then added via a syringe.

2. Reaction Execution:

  • The reaction mixture is stirred vigorously and heated to 85 °C in an oil bath.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 4-12 hours.

3. Workup Procedure:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with distilled water and brine.

  • The organic phase is then dried over anhydrous magnesium sulfate (MgSO₄).

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification:

  • The crude 1-phenylisoquinoline is purified by column chromatography on silica gel.

  • A suitable eluent system, such as a mixture of hexanes and ethyl acetate, is used to isolate the pure product.

  • The fractions containing the product are combined and the solvent is evaporated to afford 1-phenylisoquinoline as a solid.

5. Characterization:

  • The identity and purity of the final product can be confirmed by standard analytical techniques such as:

    • Melting Point: 96 °C

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

    • HPLC: To assess the purity.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization A Combine Reactants: This compound Phenylboronic acid Na2CO3 B Purge with Inert Gas A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Degassed Solvents: Toluene/H2O C->D E Heat to 85 °C with Stirring D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Separate Layers G->H I Wash Organic Layer H->I J Dry with MgSO4 I->J K Evaporate Solvent J->K L Column Chromatography K->L M Characterize Product (NMR, MS, MP) L->M

Caption: Experimental workflow for the synthesis of 1-phenylisoquinoline.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)Ln-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product reagents R1-X (this compound) reagents->oxidative_addition boronic_acid R2-B(OH)2 (Phenylboronic acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 1-Chloroisoquinoline as a Precursor for Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-chloroisoquinoline as a versatile precursor in the synthesis of chiral ligands for asymmetric catalysis. The focus is on the preparation of atropisomeric P,N-ligands, exemplified by the synthesis of QUINAP (1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline), a highly effective ligand in a variety of enantioselective transformations.

Application Notes

This compound serves as a key starting material for the construction of the isoquinoline (B145761) moiety in sophisticated chiral ligands. Its reactivity at the C1 position allows for the introduction of various aryl or other functional groups through cross-coupling reactions. This initial coupling is a critical step in building the scaffold necessary for a chiral environment. The subsequent functionalization and resolution lead to enantiomerically pure ligands that are pivotal in the synthesis of chiral molecules, a fundamental aspect of modern drug discovery and development.

The primary application of chiral ligands derived from this compound is in transition-metal-catalyzed asymmetric synthesis. These ligands, upon coordination to a metal center (e.g., rhodium, palladium, copper), create a chiral catalytic complex that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Key Applications of Derived Chiral Ligands:

  • Asymmetric Hydrogenation: Rhodium complexes of isoquinoline-based phosphine (B1218219) ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other saturated compounds with high enantioselectivity.

  • Asymmetric Allylic Alkylation: Palladium complexes of these ligands have demonstrated high efficiency in catalyzing the asymmetric allylic alkylation, a powerful C-C bond-forming reaction.

  • Heck Reactions: The rigidity and tunability of these ligands are beneficial in controlling the regioselectivity and enantioselectivity of asymmetric Heck reactions.

  • Cycloaddition Reactions: Chiral isoquinoline-based ligands have been employed in various cycloaddition reactions to control the stereochemistry of the resulting cyclic products.

Featured Chiral Ligand: (R)- and (S)-QUINAP

QUINAP is a well-established atropisomeric P,N-ligand that has proven to be highly successful in a range of asymmetric catalytic reactions. The synthesis of its precursor starts from this compound.

Synthetic Workflow for QUINAP Precursor from this compound

The following diagram illustrates the initial step in the synthesis of the QUINAP precursor, starting from this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Intermediate Product This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 2-Methoxynaphthalene-1-boronic acid 2-Methoxynaphthalene-1-boronic acid 2-Methoxynaphthalene-1-boronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Suzuki Coupling Na2CO3 Na₂CO₃ Na2CO3->Suzuki Coupling 1-(2-Methoxy-1-naphthyl)isoquinoline 1-(2-Methoxy-1-naphthyl)isoquinoline Suzuki Coupling->1-(2-Methoxy-1-naphthyl)isoquinoline

Caption: Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxy-1-naphthyl)isoquinoline

This protocol details the Suzuki coupling reaction between this compound and 2-methoxynaphthalene-1-boronic acid to produce the key intermediate for QUINAP synthesis.

Materials:

  • This compound

  • 2-Methoxynaphthalene-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of tetrakis(triphenylphosphine)palladium(0) (13.7 g, 11.9 mmol) in DME (600 mL), add this compound (64.8 g, 0.4 mol) as a solid and stir for 30 minutes.

  • Successively add a solution of 2-methoxynaphthalene-1-boronic acid (100 g, 0.5 mol) in ethanol (50 mL) and a solution of sodium carbonate (109 g, 1.03 mol) in water at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to 0 °C and filter the solid.

  • Wash the collected solid with CH₂Cl₂ until it becomes white.

  • The combined filtrate is concentrated and purified to yield the product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
This compound163.6164.80.4
2-Methoxynaphthalene-1-boronic acid202.041000.5
Pd(PPh₃)₄1155.5613.70.0119
Na₂CO₃105.991091.03
ProductYield (%)
1-(2-Methoxy-1-naphthyl)isoquinoline~85%
Protocol 2: Synthesis of (±)-1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline (rac-QUINAP)

This protocol describes the conversion of the methoxy (B1213986) intermediate to the racemic phosphine ligand.

Step 2a: Demethylation to 1-(2-Hydroxy-1-naphthyl)isoquinoline

Materials:

  • 1-(2-Methoxy-1-naphthyl)isoquinoline

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Add boron tribromide (84.3 g, 0.34 mol) to a solution of 1-(2-methoxy-1-naphthyl)isoquinoline (80 g, 0.28 mol) in CH₂Cl₂ (1 L) at room temperature, then reflux for 1 hour.[1]

  • After stirring overnight at room temperature, cautiously add water (400 mL) at 0 °C.[1]

  • Collect the yellow precipitate by filtration.

  • Neutralize the filtrate with 2 M NaOH solution and extract with CH₂Cl₂ (3 x 400 mL).[1]

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from cold CH₂Cl₂.[1]

Step 2b: Triflation of 1-(2-Hydroxy-1-naphthyl)isoquinoline

Materials:

  • 1-(2-Hydroxy-1-naphthyl)isoquinoline

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or Trifluoromethanesulfonic acid (CF₃SO₃H)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • To a mixture of 1-(2-hydroxy-1-naphthyl)isoquinoline (55 g, 0.2 mol) and DMAP (2.47 g, 20 mmol) in CH₂Cl₂ (1 L), add trifluoromethanesulfonic acid (62.9 g, 0.22 mol) at room temperature and stir overnight.[1]

  • Wash the resulting solution with 1 M HCl solution (1 L), water (1 L), and brine (500 mL).[1]

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the triflate.

Step 2c: Phosphination to rac-QUINAP

Materials:

  • 1-(2-Trifluoromethanesulfonyloxy-1-naphthyl)isoquinoline

  • Diphenylphosphine (B32561) (Ph₂PH)

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dried three-neck flask, add diphenylphosphine (9 g, 48 mmol) to a solution of NiCl₂(dppe) (8.51 g, 16.1 mmol) in DMF (200 mL) at room temperature and heat for 30 minutes.

  • In a separate flask, add a solution of 1-(2-trifluoromethanesulfonyloxy-1-naphthyl)isoquinoline (65 g, 0.16 mol) in DMF (100 mL) to a solution of DABCO (72.3 g, 0.65 mol) in DMF (200 mL).

  • Transfer the solution from step 2 to the reaction flask from step 1 via cannula.

  • Heat the reaction mixture to 100 °C and add three additional portions of diphenylphosphine (9 g each) after 1, 3, and 7 hours.

  • After stirring for 40 hours at 100 °C, cool the mixture to 0 °C.

  • Dilute with CH₂Cl₂ (1 L) and wash with saturated Na₂CO₃, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield racemic QUINAP.

Quantitative Data for QUINAP Synthesis:

StepProductYield (%)Reference
Demethylation1-(2-Hydroxy-1-naphthyl)isoquinoline79%[1]
Triflation1-(2-Trifluoromethanesulfonyloxy-1-naphthyl)isoquinoline84%[1]
Phosphination(±)-QUINAP68%
Protocol 3: Resolution of (±)-QUINAP

This protocol describes the resolution of racemic QUINAP into its enantiomers using a chiral palladium complex.

Materials:

  • (±)-1-(2-Diphenylphosphino-1'-naphthyl)isoquinoline (rac-QUINAP)

  • Dichlorobis[(R)-dimethyl(1-(1-naphthyl)ethyl)aminato-C²,N]dipalladium(II)

  • Acetone (B3395972)

Procedure:

  • Add a solution of dichlorobis[(R)-dimethyl(1-(1-naphthyl)ethyl)aminato-C²,N]dipalladium(II) (17.4 g, 25.6 mmol) in acetone (600 mL) to a suspension of rac-QUINAP (45 g, 0.1 mol) in acetone (1 L) at 55 °C and stir for 2 hours.[1]

  • The resulting solution will contain a mixture of diastereomeric palladium complexes.

  • Fractional crystallization from the acetone solution allows for the separation of the diastereomers.

  • The less soluble diastereomer is collected by filtration.

  • The enantiomerically pure ligand can be liberated from the palladium complex by treatment with a suitable reagent (e.g., KCN).

Quantitative Data for Resolution:

EnantiomerYield (%)Optical Purity (ee)Reference
(R)-QUINAP46%>99%[1]
(S)-QUINAP(from filtrate)>99% (after processing)[1]

Catalytic Application Example: Asymmetric Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin using a chiral P,N-ligand like QUINAP.

G catalyst [Rh(P,N*)(Solvent)₂]⁺ intermediate1 [Rh(P,N)(Olefin)]⁺ catalyst->intermediate1 Substrate Coordination substrate Prochiral Olefin substrate->intermediate1 H2 H₂ intermediate2 [Rh(H)₂(P,N)(Olefin)]⁺ (Oxidative Addition) H2->intermediate2 product Chiral Product intermediate1->intermediate2 H₂ Addition intermediate3 [Rh(H)(P,N)(Alkyl)]⁺ (Migratory Insertion) intermediate2->intermediate3 1,2-Insertion intermediate4 [Rh(P,N)]⁺ + Product (Reductive Elimination) intermediate3->intermediate4 C-H Reductive Elimination intermediate4->catalyst Regeneration intermediate4->product

Caption: Rh-QUINAP asymmetric hydrogenation cycle.

Performance Data in Asymmetric Catalysis (Representative Examples):

ReactionCatalystSubstrateProduct Yield (%)Product ee (%)Reference
HydroborationRh-(R)-QUINAPStyrene8594
Allylic AlkylationPd-(S)-QUINAP1,3-Diphenyl-2-propenyl acetate>9598
Diels-AlderRu-(R)-QUINAPCyclopentadiene + Methacrolein91 (de)99[1]
α-Alkynylation of EnaminesCu-(R)-QUINAPVarious enamines>80up to 90[1]

References

Application of 1-Chloroisoquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique chemical reactivity, particularly the susceptibility of the chlorine atom at the 1-position to nucleophilic substitution and cross-coupling reactions, makes it an invaluable scaffold in medicinal chemistry. This document provides detailed application notes on the use of this compound in the development of anticancer agents, including tubulin polymerization inhibitors and inhibitors of apoptosis proteins (IAPs), complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in this field.

Key Applications in Medicinal Chemistry

This compound is a cornerstone for the synthesis of several classes of therapeutic agents. Its derivatives have shown significant promise in oncology, with demonstrated activities as:

  • Tubulin Polymerization Inhibitors: The 1-phenylisoquinoline (B189431) scaffold, readily synthesized from this compound, is a key pharmacophore in a class of compounds that inhibit tubulin polymerization.[1] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

  • Inhibitors of Apoptosis Proteins (IAPs): Derivatives of isoquinoline (B145761) have been identified as potent inhibitors of IAPs, a family of proteins that regulate programmed cell death.[2] By antagonizing IAPs, these compounds can sensitize cancer cells to apoptosis, offering a promising strategy for cancer therapy.

  • Antiproliferative Agents: Aminoisoquinolinylurea derivatives, synthesized from this compound, have exhibited antiproliferative activity against various cancer cell lines, including melanoma.[3]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various isoquinoline derivatives synthesized using this compound as a key intermediate.

Table 1: Antiproliferative Activity of Isoquinoline-based IAP Inhibitors

Compound IDCancer Cell LineIC50 (µg/mL)Reference
B01002SKOV3 (Ovarian Cancer)7.65[2]
C26001SKOV3 (Ovarian Cancer)11.68[2]

Table 2: Antiproliferative Activity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives (Tubulin Polymerization Inhibitors)

Compound IDCancer Cell LineIC50 (µM)Reference
5n A549 (Lung)0.015[1]
HCT-116 (Colon)0.012[1]
MCF-7 (Breast)0.018[1]
K562 (Leukemia)0.011[1]

Signaling Pathways

Tubulin Polymerization Inhibition Pathway

Derivatives of 1-phenylisoquinoline, synthesized from this compound, can function as potent inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tubulin_Inhibition_Pathway 1-Phenylisoquinoline_Derivative 1-Phenylisoquinoline Derivative Tubulin Tubulin 1-Phenylisoquinoline_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition pathway.

Inhibitor of Apoptosis Proteins (IAPs) Signaling Pathway

Isoquinoline derivatives can inhibit IAPs, leading to the activation of caspases and subsequent apoptosis. IAPs normally function to suppress apoptosis by inhibiting caspases.

IAP_Inhibition_Pathway Isoquinoline_Derivative Isoquinoline Derivative IAPs Inhibitor of Apoptosis Proteins (IAPs) Isoquinoline_Derivative->IAPs Inhibits Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: IAP inhibition pathway.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxyphenyl)isoquinoline (B11874762) via Suzuki Coupling

This protocol details the synthesis of a 1-arylisoquinoline derivative, a key scaffold for tubulin polymerization inhibitors, using a palladium-catalyzed Suzuki cross-coupling reaction.[4]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2 M Sodium carbonate solution

  • Toluene (B28343)

  • Dichloromethane (B109758)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add toluene to the flask, followed by the 2 M sodium carbonate solution.

  • Flush the flask with nitrogen or argon and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-(4-methoxyphenyl)isoquinoline.

Suzuki_Coupling_Workflow Start Start Reactants Combine this compound, 4-Methoxyphenylboronic acid, Pd(PPh3)4, Toluene, Na2CO3 Start->Reactants Reaction Reflux under N2 (12-24h) Reactants->Reaction Workup Cool, add H2O, Extract with CH2Cl2 Reaction->Workup Purification Dry, Concentrate, Column Chromatography Workup->Purification Product 1-(4-methoxyphenyl)isoquinoline Purification->Product

Caption: Suzuki coupling workflow.

Protocol 2: Synthesis of 1-Aminoisoquinoline

This two-step protocol describes the conversion of this compound to 1-aminoisoquinoline, a precursor for aminoisoquinolinylurea derivatives.[3]

Step 1: Synthesis of 1-Phenoxyisoquinoline (B7777898)

  • Dissolve this compound and phenol (B47542) (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the mixture at 100-120 °C for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain crude 1-phenoxyisoquinoline, which can be used in the next step without further purification.

Step 2: Amination of 1-Phenoxyisoquinoline

  • Heat the crude 1-phenoxyisoquinoline with an excess of a solution of ammonia (B1221849) in ethanol (B145695) in a sealed tube or a pressure vessel at 150-180 °C for 12-18 hours.

  • After cooling, carefully open the vessel and concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica gel to yield 1-aminoisoquinoline.

Aminoisoquinoline_Synthesis_Workflow Start This compound Step1 React with Phenol & K2CO3 in DMF (100-120°C) Start->Step1 Intermediate 1-Phenoxyisoquinoline Step1->Intermediate Step2 React with NH3 in Ethanol in a sealed tube (150-180°C) Intermediate->Step2 Product 1-Aminoisoquinoline Step2->Product

Caption: 1-Aminoisoquinoline synthesis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the synthesized isoquinoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SKOV3, A549, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing access to a diverse range of potent therapeutic agents. The synthetic protocols and biological data presented herein offer a valuable resource for researchers engaged in the design and development of novel anticancer drugs based on the isoquinoline core. The continued exploration of derivatives of this compound holds significant promise for the discovery of next-generation cancer therapies.

References

Application Notes and Protocols: The Use of 1-Chloroisoquinoline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline is a versatile heterocyclic building block that serves as a key starting material for the synthesis of a wide array of novel and complex heterocyclic systems. Its reactivity, particularly at the C1 position, allows for facile functionalization through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions and cycloaddition strategies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse heterocycles, some of which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Application 1: Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. This compound is an excellent substrate for these reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl moieties at the 1-position of the isoquinoline (B145761) core.

Suzuki-Miyaura Coupling for the Synthesis of 1-Arylisoquinolines

The Suzuki-Miyaura coupling reaction provides an efficient method for the synthesis of 1-arylisoquinolines by reacting this compound with a variety of boronic acids or their esters. These products are prevalent scaffolds in many biologically active compounds.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1101092
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901688
42-Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001290
54-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101094
  • To a flame-dried Schlenk tube is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the phosphine (B1218219) ligand.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • The base and the degassed solvent system are then added.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-arylisoquinoline.

Sonogashira Coupling for the Synthesis of 1-Alkynylisoquinolines

The Sonogashira coupling enables the synthesis of 1-alkynylisoquinolines, which are valuable intermediates for the construction of more complex heterocyclic systems and have applications in materials science.

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65892
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene801289
31-HeptynePd(OAc)₂ (2)CuI (4)Et₃NDMF701085
44-EthynylanisolePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65894
5Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DIPAToluene801280
  • To a degassed solution of this compound (1.0 mmol) in the specified solvent are added the terminal alkyne (1.2 mmol), the palladium catalyst, the copper(I) co-catalyst, and the amine base.

  • The reaction mixture is stirred under an inert atmosphere at the indicated temperature for the specified time.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-alkynylisoquinoline.

Application 2: Synthesis of Fused Heterocycles via Cycloaddition Reactions

This compound can be a precursor for the generation of isoquinolinium ylides, which are versatile 1,3-dipoles for cycloaddition reactions, leading to the formation of complex, fused N-heterocyclic systems.

Synthesis of Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloaddition

This multi-step synthesis involves the initial formation of an isoquinolinium salt from this compound, followed by in-situ generation of the corresponding ylide and its subsequent 1,3-dipolar cycloaddition with a dipolarophile.

Step 1: Synthesis of 1-Chloro-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium bromide

  • A solution of this compound (1.0 mmol) and 2-bromoacetophenone (B140003) (1.1 mmol) in anhydrous acetonitrile (B52724) (10 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to afford the isoquinolinium salt as a white solid.

Step 2: 1,3-Dipolar Cycloaddition with N-Phenylmaleimide

  • To a suspension of the isoquinolinium salt (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous dichloromethane (B109758) (15 mL) is added triethylamine (B128534) (1.5 mmol) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pyrrolo[2,1-a]isoquinoline (B1256269) cycloadduct.

Visualizations

Experimental Workflow: Synthesis of 1-Arylisoquinolines via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base & Solvent Base & Solvent Base & Solvent->Reaction Mixture Quenching & Extraction Quenching & Extraction Reaction Mixture->Quenching & Extraction Heat Purification Purification Quenching & Extraction->Purification 1-Arylisoquinoline 1-Arylisoquinoline Purification->1-Arylisoquinoline

Caption: Workflow for the synthesis of 1-arylisoquinolines.

Logical Relationship: Multi-step Synthesis of Fused Heterocycles

Fused_Heterocycle_Synthesis This compound This compound Isoquinolinium_Salt Isoquinolinium Salt This compound->Isoquinolinium_Salt Alkylating_Agent Alkylating Agent (e.g., 2-Bromoacetophenone) Alkylating_Agent->Isoquinolinium_Salt Isoquinolinium_Ylide Isoquinolinium Ylide (in-situ) Isoquinolinium_Salt->Isoquinolinium_Ylide Base Base Base->Isoquinolinium_Ylide Cycloaddition [3+2] Cycloaddition Isoquinolinium_Ylide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Fused_Heterocycle Fused Heterocycle (e.g., Pyrrolo[2,1-a]isoquinoline) Cycloaddition->Fused_Heterocycle

Caption: Synthesis of fused heterocycles from this compound.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Some novel heterocyclic compounds derived from isoquinoline have shown potential as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude 1-Chloroisoquinoline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stationary and mobile phases for the column chromatography of this compound?

The most common stationary phase for this purification is silica (B1680970) gel.[1][2] The choice of mobile phase (eluent) is critical and typically consists of a non-polar solvent mixed with a more polar solvent. Several systems can be effective, and the optimal choice depends on the specific impurities in your crude mixture.

Table 1: Recommended Solvent Systems for this compound Purification

Stationary PhaseMobile Phase SystemTypical Ratio (v/v)Notes
Silica Gel (70-230 mesh for gravity; 230-400 mesh for flash)[1]Ethyl Acetate (B1210297) / Petroleum Ether[3][4]Start with low polarity (e.g., 1:20) and gradually increaseA common and effective system for separating moderately polar compounds.
Silica GelDichloromethane / HexanesStart with low polarity (e.g., 1:10) and gradually increaseGood alternative if solubility issues are encountered with ether/alkane mixtures.[5]
Silica GelDichloromethane[6]100% DichloromethaneCan be used for elution if the compound and impurities have significantly different polarities.[6]

Q2: How do I determine the optimal solvent system before running a large-scale column?

Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal solvent system.[7][8]

  • Spotting: Dissolve a small amount of your crude mixture in a suitable solvent (like dichloromethane) and spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a chamber containing a prepared solvent mixture.

  • Visualization: Observe the separated spots under a UV lamp, as aromatic compounds like this compound are typically UV-active.[7] Staining with agents like iodine can also be used.[9]

  • Optimization: The goal is to find a solvent system where the this compound spot has a retention factor (Rf) of approximately 0.2-0.35. This Rf value generally provides the best separation on a column.[5] Adjust the ratio of the polar to non-polar solvent until this Rf is achieved.

Q3: What is the correct way to load my crude sample onto the column?

There are two primary methods for loading your sample, depending on its properties.

  • Wet Loading: This is suitable for samples that are readily soluble in the initial mobile phase.

    • Dissolve the crude product in the absolute minimum amount of the eluent.[10]

    • Carefully pipette the concentrated solution onto the top of the silica bed, ensuring not to disturb the surface.[10]

    • Allow the sample to adsorb completely into the silica before adding more eluent.

  • Dry Loading: This method is highly recommended when your crude sample has poor solubility in the starting eluent or when you have a large amount of material.[5][10]

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the column bed.

Q4: What is the typical loading capacity for this purification?

Loading capacity depends on the difficulty of the separation. A higher load is possible for well-separated components, while difficult separations require a lower load.

Table 2: General Loading Capacity Guidelines for Silica Gel Chromatography

Chromatography TypeStationary Phase to Crude Sample Ratio (w/w)Notes
Gravity Chromatography30:1 to 100:1For simple separations, a 30:1 ratio may be sufficient. For difficult separations, 100:1 or more is recommended.
Flash Chromatography[1]20:1 to 100:1[1]A general guideline is to not exceed 1-5% of the stationary phase mass.[2] Difficult separations should be kept closer to the 1% (100:1) end of the range.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying crude this compound.

  • TLC Analysis: Determine the optimal eluent system (e.g., Ethyl Acetate/Petroleum Ether) as described in FAQ Q2.

  • Column Packing (Wet Method):

    • Select a column of appropriate size based on your sample mass (see Table 2).

    • Insert a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[1]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, settling the silica bed. Add a protective layer of sand on top. The solvent level should never drop below the top of the sand layer.[1]

  • Sample Loading: Load the crude this compound using either the wet or dry loading method as described in FAQ Q3. Dry loading is often preferred for better resolution.[10]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure using compressed air or a pump to achieve a steady flow rate (for flash chromatography).[1]

    • Begin with a low-polarity solvent mixture. If the separation from impurities is difficult, a shallow gradient elution is recommended.[5] This involves gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) over the course of the separation.[11]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Q: My compound is not moving from the top of the column.

A: This indicates the mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture).[5]

Q: The separation between this compound and an impurity is poor.

A: The resolving power is insufficient. Consider these solutions:

  • Use a Gradient: Employ a slower, shallower gradient. A gradual increase in solvent polarity provides better resolution for closely eluting compounds.[5]

  • Re-evaluate Solvent System: Your initial TLC analysis may need refinement. Test different solvent systems to maximize the distance (ΔRf) between the spots on a TLC plate.

  • Reduce Load: You may have overloaded the column. Reduce the amount of crude material relative to the amount of silica gel.[2]

Q: My purified compound appears as a long streak (tailing) in the collected fractions.

A: Tailing can be caused by several factors:

  • Column Overloading: Too much sample was loaded onto the column.

  • Acidity of Silica: this compound is a basic compound. The acidic nature of standard silica gel can cause strong interactions, leading to tailing. If this is a persistent issue, consider using deactivated (neutral) silica gel or alumina (B75360).[5]

  • Inappropriate Solvent: Once your product begins to elute, you can sometimes reduce tailing by slightly increasing the solvent polarity to speed its passage through the column.[5]

Q: I suspect my compound is degrading on the column.

A: While this compound is generally stable, some impurities or related compounds might not be.

  • Test Stability: Spot the crude mixture on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the product spot diminishes, it may be unstable on silica.

  • Use an Alternative Stationary Phase: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or florisil.[5]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Analysis to Determine Eluent Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

G cluster_questions cluster_solutions Start Problem Encountered During Column Chromatography Q1 Poor or No Separation? Q2 Compound Not Eluting? Start->Q2 Q3 Peak Tailing? Start->Q3 Q4 Cracks in Silica Bed? Start->Q4 S1a Use a shallower gradient Q1->S1a Yes S2 Increase eluent polarity Q2->S2 Yes S3a Reduce column load Q3->S3a Yes S4 Repack column carefully Q4->S4 Yes S1b Reduce column load S1a->S1b S1c Re-optimize eluent with TLC S1b->S1c S3b Consider using neutral alumina S3a->S3b

References

Technical Support Center: Synthesis of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroisoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction to synthesize this compound from isoquinoline-N-oxide with phosphorus oxychloride (POCl₃) is resulting in a low yield. What are the possible causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors. Below is a troubleshooting guide to help identify and resolve the issue.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Prolong reaction time: The reaction is often run overnight. Ensure it has been allowed to proceed for a sufficient duration. - Increase reaction temperature: The reaction is typically refluxed at 105 °C. Ensure your heating apparatus is calibrated and maintaining the correct temperature. - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
Moisture in Reagents/Glassware - Use anhydrous reagents: Ensure the phosphoryl chloride and any solvents used are anhydrous. - Dry glassware thoroughly: Oven-dry all glassware before use to eliminate any residual moisture.
Degradation of Starting Material or Product - Control temperature: Avoid excessive heating, as it can lead to decomposition. A gradual increase to the reflux temperature is recommended.
Suboptimal Work-up Procedure - Efficient extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane. - Minimize hydrolysis: Work quickly during the aqueous work-up to minimize potential hydrolysis of the this compound product.

Q2: The addition of phosphoryl chloride (POCl₃) to isoquinoline-N-oxide is highly exothermic and difficult to control. How can I manage this?

A2: The reaction between POCl₃ and isoquinoline-N-oxide is indeed exothermic. To manage this, it is crucial to add the POCl₃ slowly and with adequate cooling. The general procedure specifies adding the phosphoryl chloride dropwise under ice bath cooling conditions. This allows for the dissipation of heat and prevents the reaction from becoming uncontrollable.

Q3: I am observing the formation of a thick, unmanageable tar in my Bischler-Napieralski reaction to prepare an isoquinoline (B145761) precursor. What is causing this and how can it be prevented?

A3: Tar formation in the Bischler-Napieralski synthesis is a common issue, often arising from polymerization or decomposition at high temperatures. To mitigate this:

  • Temperature Control: Carefully control the reaction temperature and avoid overheating.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material has been consumed to prevent prolonged heating.

  • Solvent: Ensure that an adequate amount of solvent is used to maintain a stirrable reaction mixture.

Q4: During the work-up of my this compound synthesis, I suspect the product is hydrolyzing back to isoquinoline-1(2H)-one. How can I avoid this?

A4: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the aqueous work-up. To minimize hydrolysis:

  • Control pH: When neutralizing the reaction mixture, do so carefully and avoid extremes in pH.

  • Temperature: Perform the aqueous work-up at a low temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.

  • Minimize Contact Time: Reduce the amount of time the product is in contact with the aqueous phase by performing the extraction and separation steps efficiently.

Q5: What are some common side products in the synthesis of this compound using POCl₃, and how can I purify my desired product?

A5: Besides unreacted starting material, potential side products can include other chlorinated isoquinoline isomers, although the reaction with isoquinoline-N-oxide is generally regioselective for the 1-position. Purification is typically achieved through silica (B1680970) gel column chromatography. A common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether.

Data Presentation

The following table summarizes quantitative data for a common synthesis of this compound.

ParameterValueReference
Starting Material Isoquinoline-N-oxide
Reagent Phosphoryl chloride (POCl₃)
Reaction Temperature 105 °C (Reflux)
Reaction Time Overnight
Yield ~85%
Purity (Post-Purification) 96.0% (by HPLC)

Experimental Protocols

Synthesis of this compound from Isoquinoline-N-oxide

This protocol is based on a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Isoquinoline-N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • After the addition is complete, heat the reaction mixture to 105 °C and allow it to reflux overnight.

  • Once the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully quench the residue with ice water and extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow start Start reagents Mix Isoquinoline-N-oxide and POCl3 (ice bath) start->reagents reflux Reflux at 105°C overnight reagents->reflux distill Distill off excess POCl3 reflux->distill quench Quench with ice water distill->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate organic layer extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes moisture Moisture Present? start->moisture No incomplete_reaction->moisture No prolong_time Action: Prolong reaction time and/or increase temperature. incomplete_reaction->prolong_time Yes workup_issue Workup Issue? moisture->workup_issue No dry_reagents Action: Use anhydrous reagents and dry glassware. moisture->dry_reagents Yes optimize_extraction Action: Ensure efficient extraction and minimize hydrolysis. workup_issue->optimize_extraction Yes end_node Yield Improved prolong_time->end_node dry_reagents->end_node optimize_extraction->end_node

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Optimizing Suzuki Coupling for 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 1-chloroisoquinoline.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield in the Suzuki coupling of this compound is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Inactive Catalyst System: The combination of the palladium source and ligand is critical for the activation of the relatively inert C-Cl bond in this compound.[1]

    • Palladium Source: While standard catalysts like Pd(PPh₃)₄ can be used, more active Pd(0) sources like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective in combination with a suitable ligand.[1][2]

    • Ligand Choice: Standard ligands such as triphenylphosphine (B44618) (PPh₃) may not be sufficient. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the oxidative addition of aryl chlorides.[1] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[1]

  • Inappropriate Base: The base is essential for activating the boronic acid for transmetalation.[1][3]

    • Base Strength: Weak bases like Na₂CO₃ might be ineffective. Stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often required for coupling with aryl chlorides.[1]

    • Solubility: The choice of base can also depend on the solvent. Ensure the base has some solubility in the reaction medium.

  • Sub-optimal Solvent and Temperature:

    • Temperature: The reaction may require elevated temperatures (e.g., 90-120°C) to overcome the activation energy for the C-Cl bond cleavage.[1]

    • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene (B28343), often with a small amount of water, are commonly used.[1][4] The addition of water can help solubilize the base and facilitate the reaction.[5]

  • Degradation of Reagents:

    • Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[6] Using fresh boronic acid or more stable derivatives like pinacol (B44631) esters can mitigate this issue.[7]

    • Catalyst and Ligands: Ensure the palladium source and phosphine ligands have not degraded. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere.[6]

Problem 2: Presence of Significant Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[6][7]

    • Mitigation:

      • Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[6]

      • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[6]

  • Dehalogenation of this compound: The chlorine atom is replaced by a hydrogen atom, resulting in isoquinoline.

    • Cause: This can be influenced by the choice of base and solvent.

    • Mitigation: Screen different bases and ensure anhydrous conditions if the specific protocol allows.[7]

  • Protodeboronation: The boronic acid starting material is converted to the corresponding arene.

    • Cause: This is often caused by excess water or insufficiently anhydrous conditions, especially at elevated temperatures.

    • Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst, base, and solvent conditions for the Suzuki coupling of this compound?

A robust starting point for the Suzuki coupling of this compound with an arylboronic acid would be:

  • Catalyst: A combination of Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (ligand:Pd ratio of 2:1).[1]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1]

  • Solvent: 1,4-Dioxane or THF, with a small amount of water (e.g., 10:1 ratio of solvent to water).[1][5]

  • Temperature: 100-110 °C.

Q2: How can I monitor the progress of my reaction?

The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] To do this, small aliquots are taken from the reaction mixture at different time points, quenched (e.g., with water), extracted with an organic solvent like ethyl acetate, and then the organic layer is analyzed. This allows for the observation of the consumption of the starting materials and the formation of the product.[1]

Q3: My boronic acid is not very soluble in the reaction mixture. What should I do?

Poor solubility can hinder the reaction. You can try experimenting with different solvent systems, such as a mixture of toluene and water, which might improve solubility.[1]

Q4: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

The formation of palladium black indicates the precipitation of the palladium catalyst from the solution, leading to its deactivation.[8] This can be caused by impurities or non-optimal reaction conditions. To prevent this, ensure you are using an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) to keep the palladium center coordinatively saturated and prevent aggregation.[6] Also, ensure proper mixing to avoid localized high concentrations of reagents.[6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki coupling of chloro-heterocycles, which can serve as a guide for optimizing the reaction with this compound.

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095
3-Chloropyridine4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane11092
2-ChloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)THF/H₂O9085
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF10078

Experimental Protocols

General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst mixture to the reaction tube via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-arylisoquinoline.

Visualizations

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Check_Base Check Base (Strength + Solubility) Start->Check_Base Check_Conditions Check Reaction Conditions (Solvent + Temperature) Start->Check_Conditions Check_Reagents Check Reagent Quality (Boronic Acid Stability) Start->Check_Reagents Optimize_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos) with Active Pd Source Check_Catalyst->Optimize_Catalyst Inactive? Optimize_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base Ineffective? Optimize_Conditions Increase Temperature (90-120 °C) Use Aprotic Polar Solvent Check_Conditions->Optimize_Conditions Sub-optimal? Optimize_Reagents Use Fresh Boronic Acid or Pinacol Ester Check_Reagents->Optimize_Reagents Degraded? Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Success Optimize_Conditions->Success Optimize_Reagents->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Cl (this compound) PdII_A R-Pd(II)L2-Cl OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar-B(OH)2 + Base PdII_B R-Pd(II)L2-Ar Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from isoquinoline-N-oxide and phosphoryl chloride (POCl3) can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. The reaction is typically refluxed overnight at 105 °C.[1]

  • Suboptimal Temperature: The reaction involves the formation of phosphorylated intermediates. The conversion of these intermediates to the final product is achieved by heating. Ensure the reaction mixture reaches the optimal temperature for a sufficient duration.

  • Moisture in Reagents or Glassware: Phosphoryl chloride is highly reactive with water. Any moisture present in the isoquinoline-N-oxide, solvent, or glassware will consume the reagent and reduce the yield. Ensure all reagents are anhydrous and glassware is thoroughly dried before use.

  • Loss During Workup and Purification: this compound can be lost during the aqueous workup if the pH is not controlled, leading to hydrolysis. Additionally, losses can occur during purification by column chromatography. Careful handling and optimization of the purification protocol can minimize these losses.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity isoquinoline-N-oxide and phosphoryl chloride.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents if applicable.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the reaction is maintained at the recommended temperature.

  • Careful Workup: During the aqueous quench, perform the extraction quickly and efficiently to minimize contact time with water and potential hydrolysis.

  • Optimize Purification: Use an appropriate solvent system for column chromatography to ensure good separation of the product from any byproducts and unreacted starting material.

Q2: My final product is contaminated with impurities. What are the likely side products in this synthesis?

A2: Several side reactions can occur during the synthesis of this compound, leading to impurities in the final product. The most common side products include:

  • Isoquinolin-1(2H)-one: This is a major byproduct resulting from the hydrolysis of the product, this compound, during the aqueous workup. The chloro group at the 1-position is susceptible to nucleophilic substitution by water.

  • Unreacted Isoquinoline-N-oxide: If the reaction does not go to completion, the starting material will remain in the crude product.

  • Over-chlorinated Products (e.g., 1,4-Dichloroisoquinoline): While the primary reaction is chlorination at the 1-position, under certain conditions, chlorination at other positions, such as the 4-position, can occur, leading to di- or poly-chlorinated isoquinolines. The reaction of 8-(benzyloxy)-7-methoxyisoquinoline 2-oxide with phosphoryl chloride has been reported to yield the 4-chloro derivative.

  • Dimerization Products: Similar to what is observed in the chlorination of quinazolones with POCl3, there is a possibility of forming dimeric or polymeric byproducts, although this is less commonly reported for this specific synthesis.[2]

Troubleshooting Guide for Side Reactions

Side ProductPotential CausePrevention and Mitigation
Isoquinolin-1(2H)-one Hydrolysis of this compound during aqueous workup.Minimize the time the reaction mixture is in contact with water. Use cold water for quenching and perform extractions promptly. Maintain a neutral or slightly basic pH during workup.
Unreacted Isoquinoline-N-oxide Incomplete reaction due to insufficient reagent, time, or temperature.Use a sufficient excess of POCl3. Ensure the reaction is heated at the appropriate temperature for an adequate duration. Monitor the reaction by TLC.
Over-chlorinated Products Prolonged reaction time or excessively high temperatures.Carefully control the reaction time and temperature. Monitor the reaction progress to avoid over-reaction.
Dimerization Products High concentration of reactants or localized high temperatures.Add the phosphoryl chloride dropwise to the isoquinoline-N-oxide solution under controlled cooling to manage the initial exothermic reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of this compound from isoquinoline-N-oxide.[1]

Materials:

Procedure:

  • Under an inert atmosphere, in a flask equipped with a dropping funnel and a reflux condenser, place isoquinoline-N-oxide (20.0 g).

  • Cool the flask in an ice bath.

  • Slowly add phosphoryl chloride (200 mL) dropwise to the isoquinoline-N-oxide with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C.

  • Reflux the mixture overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound. A typical yield is around 85%.[1]

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Isoquinoline-N-oxide Isoquinoline-N-oxide Intermediate Phosphorylated Intermediate Isoquinoline-N-oxide->Intermediate  POCl3 Unreacted Unreacted Isoquinoline-N-oxide Isoquinoline-N-oxide->Unreacted This compound This compound Intermediate->this compound  Heat (105 °C) Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one This compound->Isoquinolin-1(2H)-one  H2O (Workup) Over-chlorination 1,X-Dichloroisoquinoline This compound->Over-chlorination  Excess POCl3 / Heat

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis and Solution cluster_solutions Corrective Actions Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR, LC-MS) Start->Check_Purity Impurity_ID Identify Major Impurity Check_Purity->Impurity_ID Incomplete_Reaction Unreacted Starting Material Impurity_ID->Incomplete_Reaction  Starting Material Present Hydrolysis Isoquinolin-1(2H)-one Impurity_ID->Hydrolysis  Hydrolysis Product Present Over-reaction Over-chlorinated Products Impurity_ID->Over-reaction  Other Impurities Action_Incomplete Increase Reaction Time/Temp Use Excess POCl3 Incomplete_Reaction->Action_Incomplete Action_Hydrolysis Optimize Workup: - Use Cold Water - Minimize Contact Time Hydrolysis->Action_Hydrolysis Action_Over-reaction Decrease Reaction Time/Temp Monitor by TLC Over-reaction->Action_Over-reaction

Caption: Troubleshooting workflow for low yield and impurities.

References

Technical Support Center: Purification of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1-chloroisoquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

When this compound is synthesized from isoquinoline-N-oxide and phosphoryl chloride (POCl₃), several impurities can be present in the crude product. These include:

  • Unreacted Starting Materials: Isoquinoline-N-oxide may not have fully reacted.

  • Reagent Residues: Excess phosphoryl chloride and its hydrolysis products (e.g., phosphoric acid) can contaminate the product.

  • Solvent Residues: Organic solvents used in the workup, such as dichloromethane, may remain.

  • Isomeric Byproducts: Although the 1-position is the primary site of chlorination, trace amounts of other chlorinated isoquinoline (B145761) isomers might be formed.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage temperature should be maintained between 2-8°C.[1] this compound is a white to yellow low-melting solid and should be protected from moisture and light to prevent degradation.[1][2]

Q3: What are the primary methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are:

  • Silica (B1680970) Gel Column Chromatography: This technique is highly effective for separating this compound from baseline impurities and polar byproducts.[3][4]

  • Recrystallization: This method is useful for removing smaller amounts of impurities and can yield high-purity crystalline material.

Troubleshooting Guides

Silica Gel Column Chromatography

Q4: I am performing column chromatography, but my compound is not moving down the column. What could be the issue?

This is a common issue that can arise from several factors:

  • Incorrect Solvent System: The eluent may be too non-polar. The polarity of the solvent system needs to be gradually increased to facilitate the movement of your compound. A common eluent system for this compound is a mixture of ethyl acetate (B1210297) and petroleum ether.[3][4] You can increase the proportion of ethyl acetate to increase the polarity.

  • Compound Precipitation: Your compound may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not very soluble. Ensure the compound is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading.

  • Strong Adsorption: this compound has a nitrogen atom that can interact strongly with the acidic silica gel. If the compound is not eluting, you can try adding a small amount of a polar solvent like methanol (B129727) or a few drops of a basic modifier like triethylamine (B128534) to the eluent to reduce this interaction.

Q5: My purified fractions from column chromatography still show impurities when analyzed by TLC/HPLC. What went wrong?

Several factors could lead to impure fractions:

  • Column Overloading: Too much crude material was loaded onto the column, leading to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Packing: The silica gel column was not packed uniformly, leading to channeling where the solvent and sample flow unevenly, resulting in poor separation.

  • Co-eluting Impurities: An impurity may have a similar polarity to this compound in the chosen solvent system, causing them to elute together. In this case, trying a different solvent system with different selectivities (e.g., dichloromethane/hexane (B92381) or toluene/ethyl acetate) may be necessary.

  • Fraction Collection: The fractions may have been collected in too large of volumes, leading to the mixing of separated components. Collect smaller fractions and analyze them by TLC before combining.

Recrystallization

Q6: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:

  • Cooling Too Quickly: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Choice: The chosen solvent may not be ideal. This compound has a relatively low melting point (31-36 °C), which can make recrystallization challenging.[2][3] A good starting point for solvent selection is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on its structure, you could try recrystallizing from:

    • A non-polar solvent like hexane or heptane.

    • A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., water, hexane).

  • Impurity Level: A high concentration of impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q7: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What can I do to induce crystallization?

If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Prolonged Cooling: Sometimes, crystallization is a slow process. Leaving the solution in the refrigerator or freezer for an extended period can promote crystal formation.

Data Presentation

The following table summarizes the expected purity of this compound before and after purification by silica gel column chromatography.

Purification StagePurity (%)Analytical Method
Crude Product80-90% (Typical)HPLC
After Column Chromatography≥ 96.0%[3][4]HPLC

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (or Hexane)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column to support the packing material.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in petroleum ether).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the eluent (e.g., to 10% EtOAc, then 20% EtOAc) to elute the this compound.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization

This is a general protocol that can be adapted for this compound. The ideal solvent or solvent mixture should be determined experimentally.

Materials:

  • Partially purified or crude this compound

  • Appropriate recrystallization solvent (e.g., hexane, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Solid:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cool to Crystallize:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Product:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Optional Further Purification Pure Pure this compound Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Compound 'Oils Out' Start->OilingOut Issue NoCrystals No Crystals Form Start->NoCrystals Issue Success Crystals Form Start->Success Success SlowCooling Cool Solution Slowly OilingOut->SlowCooling Solution ChangeSolvent Change Solvent/Solvent Ratio OilingOut->ChangeSolvent Solution ReduceImpurities Pre-purify by Chromatography OilingOut->ReduceImpurities Solution Scratch Scratch Flask NoCrystals->Scratch Solution Seed Add Seed Crystal NoCrystals->Seed Solution Concentrate Reduce Solvent Volume NoCrystals->Concentrate Solution CoolLonger Extend Cooling Time NoCrystals->CoolLonger Solution

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1-Chloroisoquinoline, along with troubleshooting advice and experimental protocols for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[1]

Q2: My this compound has changed color from white/pale yellow to a darker yellow or brown. Is it still usable?

A change in color can indicate degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, using a fresh, unopened container is advisable.

Q3: I am observing unexpected peaks in my HPLC analysis of a solution of this compound. What could be the cause?

Unexpected peaks in an HPLC chromatogram often suggest the presence of impurities or degradation products. This compound may be susceptible to hydrolysis, especially in the presence of protic solvents or under acidic or basic conditions.[1] Consider the following troubleshooting steps:

  • Analyze a freshly prepared sample: This will help determine if the impurities were present initially or formed over time in your solution.[1]

  • Use aprotic solvents: If your experimental design allows, using aprotic solvents like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) can minimize hydrolysis.[1]

  • Control the pH: If an aqueous solution is necessary, buffering it to a neutral pH can help prevent acid- or base-catalyzed degradation.[1]

Q4: Is this compound sensitive to light?

Q5: Can I heat my reaction mixture containing this compound?

The thermal stability of this compound in a reaction will depend on the other components present. Prolonged heating at high temperatures, particularly in the presence of nucleophiles, can lead to degradation or side reactions.[1] It is advisable to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) when heating.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions before use. Store stock solutions in a refrigerator, protected from light, and under an inert atmosphere. Consider qualifying the purity of the stock solution via HPLC before critical experiments.
Low yield in a reaction Decomposition of this compound under reaction conditions.If heating, consider lowering the temperature or reducing the reaction time. If using protic solvents or aqueous reagents, ensure the pH is controlled. Monitor the reaction for the disappearance of the starting material and the appearance of potential degradation products.
Appearance of unknown byproducts Possible degradation of this compound.Characterize the byproducts using techniques like LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to understand the degradation pathway. This can help in optimizing reaction conditions to minimize their formation.

Stability and Storage Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions based on information from suppliers and general knowledge of similar compounds. Researchers are encouraged to use the provided experimental protocols to generate their own stability data for their specific conditions.

Parameter Recommendation/Information Source
Storage Temperature 2-8°C (refrigerated)Chem-Impex, ChemicalBook
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)LookChem
Light Sensitivity Handle in a way that minimizes light exposure.Benchchem
Moisture Sensitivity Moisture sensitive; keep container tightly closed.LookChem
Air Sensitivity Air sensitive; handle under inert gas.LookChem
Appearance White to light yellow to light orange powder or crystal.Chem-Impex
Melting Point 31-38 °CChem-Impex, ChemicalBook
Boiling Point 274-275 °C at 768 mmHgChemicalBook
Solubility Insoluble in water.ChemicalBook

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound, based on ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).[1]
  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).[1]
  • Oxidation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[1]
  • Thermal Stress (in solution): Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C).[1]
  • Thermal Stress (solid state): Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C).
  • Photostability: Expose an aliquot of the stock solution to a light source as specified in ICH Q1B guidelines.[1] Protect a control sample from light.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) for each stress condition.[1]

4. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). The method must be able to separate the intact this compound from any degradation products.

5. Data Evaluation:

  • Calculate the percentage of degradation at each time point.
  • If significant degradation is observed, use LC-MS and NMR to identify the structure of the major degradation products.[2]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.
  • A C18 column is a good starting point for method development.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of acetonitrile (Solvent B) and a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5) (Solvent A).
  • A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

3. Method Optimization:

  • Inject a mixture of unstressed and stressed (degraded) samples of this compound.
  • Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all peaks.

4. Detection:

  • Use a UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).

5. Validation:

  • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound Isoquinolin-1-ol Isoquinolin-1-ol This compound->Isoquinolin-1-ol  Hydrolysis (H2O) Other_Degradants Other Degradation Products This compound->Other_Degradants  Photolysis (Light) / Oxidation

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Sample_Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis Sample_Prep->Acid Base Base Hydrolysis Sample_Prep->Base Oxidation Oxidation Sample_Prep->Oxidation Heat Thermal Stress Sample_Prep->Heat Light Photostability Sample_Prep->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS_NMR LC-MS / NMR for Structure Elucidation HPLC->LCMS_NMR

Caption: General workflow for a forced degradation study.

References

handling and safety precautions for 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Chloroisoquinoline. It includes safety precautions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][2][3][5] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][3][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4] It is sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][5][8] For long-term stability, refrigeration at 2-8°C is advised.[8]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[1][4] Gloves should be inspected before use and disposed of properly.[1]

  • Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin contact.[4][6]

  • Respiratory Protection: If working with the solid form or in an area with insufficient ventilation, a NIOSH-approved respirator for dusts and organic vapors is recommended.[1]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][5][7] Seek immediate medical attention.[1][3][5][7]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][3][5] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[4][5]

  • Inhalation: Move the person to fresh air.[1][3][5] If not breathing, give artificial respiration.[1][3] Seek medical attention if you feel unwell.[5]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[5]

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[5][9] It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[9] Do not empty into drains.[1]

Physical and Chemical Properties

PropertyValueReference
CAS Number19493-44-8[2][10]
Molecular FormulaC₉H₆ClN[2][10]
Molecular Weight163.60 g/mol [2][10]
AppearanceWhite to yellow low melting solid, crystals, and/or chunks[8]
Melting Point31-36 °C[8][10][11]
Boiling Point274-275 °C at 768 mmHg[8][11]
SolubilityInsoluble in water[8][11]
Storage Temperature2-8°C, under inert atmosphere[8]

Experimental Troubleshooting Guide

Problem 1: Low yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

  • Possible Cause 1: Catalyst deactivation. The palladium catalyst may be sensitive to air and moisture.

    • Troubleshooting Tip: Ensure all solvents and reagents are anhydrous and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Degas all solvents before use.

  • Possible Cause 2: Incomplete reaction. The reaction time or temperature may not be optimal.

    • Troubleshooting Tip: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.

  • Possible Cause 3: Poor quality of this compound. The starting material may have degraded due to improper storage.

    • Troubleshooting Tip: Use freshly purchased or properly stored this compound. You can check the purity by NMR or melting point determination.

Problem 2: Appearance of unexpected peaks in NMR or LC-MS analysis of the reaction mixture.

  • Possible Cause 1: Hydrolysis of this compound. Due to its sensitivity to moisture, this compound can hydrolyze to 1-hydroxyisoquinoline.

    • Troubleshooting Tip: Ensure all reaction components and glassware are scrupulously dry. Use anhydrous solvents.

  • Possible Cause 2: Homocoupling of the coupling partner. This can be a significant side reaction in cross-coupling reactions.

    • Troubleshooting Tip: Adjust the stoichiometry of the reactants. A slight excess of this compound may minimize homocoupling of the boronic acid or other coupling partner.

  • Possible Cause 3: Formation of byproducts from side reactions. this compound can participate in various side reactions depending on the reaction conditions.

    • Troubleshooting Tip: Carefully analyze the structure of the byproduct to understand the reaction pathway. Consider modifying the reaction conditions (e.g., changing the base, solvent, or catalyst) to suppress the formation of the byproduct.

Problem 3: Difficulty in purifying the product from the reaction mixture.

  • Possible Cause 1: Co-elution of the product with starting materials or byproducts. The polarity of the product may be very similar to that of the impurities.

    • Troubleshooting Tip: Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may improve separation. Alternatively, consider other purification techniques such as recrystallization or preparative HPLC.

  • Possible Cause 2: Product instability on silica (B1680970) gel. Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel.

    • Troubleshooting Tip: Use neutral or basic alumina (B75360) for column chromatography. Alternatively, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent.

Experimental Protocols

Synthesis of this compound from Isoquinoline (B145761) N-oxide [8][11][12]

This procedure describes a common method for the preparation of this compound.

Materials:

  • Isoquinoline N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) and petroleum ether for elution

Procedure:

  • Under an ice bath, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline N-oxide (20.0 g).

  • After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully quench the residue with ice water.

  • Extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction using this compound [10][13]

This is a general protocol for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for aqueous base)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound A Review Safety Data Sheet (SDS) B Assess Risks and Plan Experiment A->B C Prepare Engineering Controls (Fume Hood, Eyewash Station) B->C D Select and Inspect Personal Protective Equipment (PPE) C->D E Work in a Well-Ventilated Fume Hood D->E F Wear Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Handle Under Inert Atmosphere (if necessary) F->G H Avoid Inhalation, Ingestion, and Skin Contact G->H I Decontaminate Work Area H->I J Segregate Halogenated Organic Waste I->J K Dispose of Waste in Labeled, Sealed Containers J->K L Remove and Dispose of Contaminated PPE Properly K->L M Eye Contact: Rinse with water for 15 min. Seek medical attention. N Skin Contact: Wash with soap and water. Seek medical attention. O Inhalation: Move to fresh air. Seek medical attention. P Spill: Evacuate area, contain spill, and follow institutional protocols.

Caption: A logical workflow for the safe handling of this compound.

References

Technical Support Center: Laboratory-Scale Synthesis of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-chloroisoquinoline on a laboratory scale. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process visualizations to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the laboratory synthesis of this compound?

A1: The most prevalent and well-documented starting material for this synthesis is isoquinoline (B145761) N-oxide.[1][2][3]

Q2: What is the primary reagent used to convert isoquinoline N-oxide to this compound?

A2: Phosphoryl chloride (POCl₃) is the key reagent used for the chlorination of isoquinoline N-oxide.[1][2][3]

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically performed by slowly adding phosphoryl chloride to isoquinoline-N-oxide under ice bath cooling, followed by heating the mixture to reflux, often at temperatures around 105°C, for several hours or overnight.[1][2]

Q4: What is the expected yield for this reaction?

A4: Under optimized conditions, yields of approximately 85% can be achieved.[1][2]

Q5: How is the crude this compound purified?

A5: The most common purification method is silica (B1680970) gel column chromatography, using a solvent system such as ethyl acetate (B1210297) and petroleum ether.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient extraction.1. Ensure the reaction has been refluxed for a sufficient amount of time (e.g., overnight). Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Add phosphoryl chloride slowly and under cooling to prevent an exothermic reaction that could degrade the starting material. Ensure the workup with ice water is performed carefully to avoid product decomposition. 3. Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) to ensure all product is transferred to the organic phase.
Impure Product (Multiple Spots on TLC) 1. Presence of unreacted starting material. 2. Formation of side products. 3. Incomplete removal of phosphoryl chloride.1. If the starting material is present, consider extending the reaction time or slightly increasing the reaction temperature. 2. The formation of other chlorinated isomers is possible, though less common for the 1-position. Careful column chromatography should allow for the separation of isomers. 3. Ensure complete removal of excess phosphoryl chloride by distillation under reduced pressure before the aqueous workup.[1]
Difficulty with Purification 1. Product co-eluting with impurities. 2. Oily product that is difficult to handle.1. Adjust the solvent polarity for column chromatography. A gradient elution might be necessary to achieve better separation. 2. This compound has a low melting point (31-36 °C).[4][5] If the product is an oil at room temperature, it may still be pure. Confirm purity with analytical techniques like NMR or HPLC.[1][2]
Reaction Does Not Start 1. Poor quality of reagents.1. Use freshly opened or properly stored phosphoryl chloride. Ensure the isoquinoline N-oxide is dry and pure.
Scale-up Issues (e.g., >20g) 1. Difficulty in controlling the initial exothermic reaction. 2. Challenges in removing large volumes of phosphoryl chloride.1. For larger scale reactions, use a dropping funnel for the slow, controlled addition of phosphoryl chloride and ensure efficient stirring and cooling. 2. A rotary evaporator with a suitable trap for acidic vapors is essential for removing large quantities of phosphoryl chloride. Ensure the vacuum is applied gradually to prevent bumping.

Experimental Protocols

Synthesis of this compound from Isoquinoline N-oxide

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • Isoquinoline N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place isoquinoline N-oxide (e.g., 20.0 g).

  • Cool the flask in an ice bath.

  • Slowly add phosphoryl chloride (e.g., 200 mL) dropwise to the cooled isoquinoline N-oxide with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 105°C.

  • Maintain the reaction at reflux overnight.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully quench the residue by pouring it onto ice water.

  • Extract the aqueous mixture with dichloromethane (e.g., 3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Collect the fractions containing the product and concentrate to afford pure this compound.

Quantitative Data Summary
ParameterValueReference
Starting Material Isoquinoline N-oxide[1][2]
Reagent Phosphoryl chloride (POCl₃)[1][2]
Reaction Temperature 105°C (reflux)[1][2]
Reaction Time Overnight[1]
Typical Yield 85%[1][2]
Purity (Post-purification) 96.0% (by HPLC)[1][2]
Melting Point 31-36 °C[4][5]
Molecular Weight 163.6 g/mol [1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Isoquinoline N-oxide to flask B 2. Cool flask in ice bath A->B C 3. Add POCl3 dropwise B->C D 4. Heat to 105°C and reflux overnight C->D E 5. Remove excess POCl3 via distillation D->E F 6. Quench with ice water E->F G 7. Extract with Dichloromethane F->G H 8. Dry and concentrate organic layers G->H I 9. Purify by column chromatography H->I J 10. Obtain pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct NoReaction No Reaction? Start->NoReaction CheckTime Reaction time sufficient? LowYield->CheckTime Yes CheckSM Unreacted starting material? ImpureProduct->CheckSM Yes CheckReagents Check reagent quality NoReaction->CheckReagents Yes CheckTemp Reaction temperature correct? CheckTime->CheckTemp Yes ExtendRxn Extend reaction time CheckTime->ExtendRxn No CheckExtraction Extraction efficient? CheckTemp->CheckExtraction Yes IncreaseTemp Increase temperature slightly CheckTemp->IncreaseTemp No RepeatExtraction Perform more extractions CheckExtraction->RepeatExtraction No Success Problem Solved ExtendRxn->Success IncreaseTemp->Success RepeatExtraction->Success CheckSM->ExtendRxn Yes CheckSideProducts Side products present? CheckSM->CheckSideProducts No OptimizeChroma Optimize chromatography CheckSideProducts->OptimizeChroma Yes OptimizeChroma->Success CheckReagents->Success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 1-Chloroisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for overcoming low yields in palladium-catalyzed cross-coupling reactions involving 1-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is giving a low to no yield. What are the most common causes?

Low or no yield in cross-coupling reactions with this compound, an electron-deficient heteroaryl chloride, can stem from several factors. The primary areas to investigate are an inactive catalyst system, suboptimal reaction conditions (base, solvent, temperature), and the degradation of reagents.[1] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more challenging.[2][3]

Key areas for initial troubleshooting include:

  • Catalyst System: The combination of the palladium source and ligand is critical for activating the C-Cl bond.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

  • Reagent Quality: The purity and stability of all starting materials, including the this compound, the coupling partner, and the catalyst, are crucial.

Q2: I suspect my catalyst system is not active enough. How can I choose a more effective palladium source and ligand for coupling with this compound?

For challenging substrates like this compound, a highly active catalyst system is required.[1] Standard ligands such as triphenylphosphine (B44618) (PPh₃) may be insufficient.[1]

  • Palladium Source: While Pd(PPh₃)₄ can be effective in some cases, consider using more active Pd(0) sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable phosphine (B1218219) ligand.[1] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, and if this reduction is inefficient, the catalytic cycle will not initiate properly.[4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[5] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[1] For Buchwald-Hartwig amination, chelating phosphine ligands like BINAP, DPPF, and XANTPHOS can also lead to better yields.[6]

Q3: What are the best practices for selecting a base for my this compound cross-coupling reaction?

The base plays a critical role in the catalytic cycle, and its choice is highly dependent on the specific coupling reaction and substrates.[2][7]

  • Suzuki Coupling: Weak bases like Na₂CO₃ might not be effective.[1] Stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often required.[1][8]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, for substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better alternatives to prevent decomposition.[2]

  • Sonogashira Coupling: Amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are typically employed.[9]

Q4: My reaction is sluggish. How do solvent and temperature affect the outcome of this compound cross-coupling?

Solvent and temperature are critical parameters that influence reagent solubility, reaction rate, and catalyst stability.[10][11]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene (B28343) are commonly used.[1] For Suzuki reactions, the addition of a small amount of water can help solubilize the inorganic base and facilitate the reaction.[1] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

  • Temperature: Many cross-coupling reactions with aryl chlorides require elevated temperatures (e.g., 90-120°C) to proceed at a reasonable rate.[1] However, excessive heat can lead to catalyst decomposition and the formation of side products.[4] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.[4]

Q5: I am observing significant side product formation, such as hydrodehalogenation or homocoupling. How can I minimize these unwanted reactions?

Side reactions are common in cross-coupling and can significantly reduce the yield of the desired product.

  • Hydrodehalogenation (Dechlorination): This occurs when the chlorine atom is replaced by a hydrogen atom. It can be caused by the formation of a palladium hydride species.[1] To minimize this, avoid alcohol solvents and consider switching from an amine base to an inorganic base like K₃PO₄ or Cs₂CO₃.[4]

  • Homocoupling: This side reaction often results from the presence of oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[4][12] Thoroughly degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is essential.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound cross-coupling reactions.

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent Purity and Integrity (this compound, Coupling Partner, Solvent, Base) start->reagent_check catalyst_system Evaluate Catalyst System (Pd Source and Ligand) reagent_check->catalyst_system Reagents OK reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions Catalyst System Seems Appropriate success Improved Yield catalyst_system->success Optimization Successful side_reactions Analyze for Side Products (Hydrodehalogenation, Homocoupling) reaction_conditions->side_reactions Still Low Yield reaction_conditions->success Optimization Successful side_reactions->catalyst_system Address Side Reactions and Re-evaluate side_reactions->success Optimization Successful

Caption: A decision tree for troubleshooting common issues in this compound cross-coupling.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous aryl chlorides. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd(OAc)₂ (2-5)Pd₂(dba)₃ (1-3)Pd(PPh₃)₄ (5)
Ligand (mol%) SPhos (4-10)XPhos (2-6)PPh₃ (10-20)
Base (equiv) K₃PO₄ (2-3)Cs₂CO₃ (2-3)K₂CO₃ (2-3)
Solvent Toluene/H₂O1,4-Dioxane/H₂OTHF/H₂O
Temperature (°C) 90-110100-12080-100

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd₂(dba)₃ (1-2)Pd(OAc)₂ (2-4)BrettPhos Pd G3 (2-5)
Ligand (mol%) XPhos (2-4)RuPhos (4-8)BrettPhos (2-5)
Base (equiv) NaOt-Bu (1.2-1.5)LHMDS (1.2-1.5)K₃PO₄ (2-3)
Solvent TolueneTHF1,4-Dioxane
Temperature (°C) 100-12065-80100

Table 3: Sonogashira Coupling Conditions

ParameterCondition 1Condition 2
Pd Source (mol%) Pd(PPh₃)₄ (2-5)PdCl₂(PPh₃)₂ (2-5)
Cu Source (mol%) CuI (5-10)CuI (5-10)
Base (equiv) TEA (2-3)DIPA (2-3)
Solvent THFToluene/TEA
Temperature (°C) 25-6050-80

Table 4: Heck Coupling Conditions

ParameterCondition 1Condition 2
Pd Source (mol%) Pd(OAc)₂ (1-5)PdCl₂ (2-5)
Ligand (mol%) P(o-tolyl)₃ (2-10)PPh₃ (4-10)
Base (equiv) Et₃N (1.5-2)K₂CO₃ (1.5-2)
Solvent DMF or NMPToluene
Temperature (°C) 100-140100-120

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Cap the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the degassed solvent (e.g., toluene).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • If using a biphasic system, add degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Reaction Parameters and Their Interdependencies

The success of a cross-coupling reaction depends on the interplay of various parameters. The following diagram illustrates these relationships.

Reaction_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Pd_Source Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (e.g., XPhos, SPhos) Pd_Source->Ligand Yield Reaction Yield Pd_Source->Yield Base Base (e.g., K₃PO₄, NaOtBu) Ligand->Base Ligand->Yield Solvent Solvent (e.g., Toluene, Dioxane) Base->Solvent Base->Yield Temperature Temperature Solvent->Temperature Solvent->Yield Temperature->Pd_Source Decomposition Temperature->Yield Substrate This compound Substrate->Yield Coupling_Partner Coupling Partner (Boronic Acid, Amine, etc.) Coupling_Partner->Yield

Caption: Interdependencies of key parameters in cross-coupling reactions.

References

Validation & Comparative

1-Chloroisoquinoline vs. 1-Bromoisoquinoline: A Comparative Guide to Suzuki Coupling Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, particularly in the construction of complex molecular frameworks. When utilizing halo-isoquinolines as substrates, the choice of the halogen atom significantly impacts reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 1-chloroisoquinoline and 1-bromoisoquinoline (B74834) in Suzuki coupling reactions, supported by available experimental data and established chemical principles.

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker carbon-bromine bond in 1-bromoisoquinoline compared to the carbon-chlorine bond in this compound suggests a higher reactivity for the bromo derivative.

Quantitative Reactivity Comparison

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of chloro- and bromo-aromatic compounds, illustrating the general trend of higher reactivity for bromo-substituents. It is important to note that direct comparison of yields between different studies can be misleading due to variations in catalysts, ligands, bases, solvents, and temperatures.

FeatureAryl Bromide (e.g., 1-Bromoisoquinoline)Aryl Chloride (e.g., this compound)
Relative Reactivity HigherLower
Typical Reaction Temp. 80-110 °C100-140 °C
Typical Reaction Time Shorter (e.g., 1-12 h)Longer (e.g., 12-24 h)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) often suffice.Often requires more active and specialized catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands, N-heterocyclic carbenes).[2]
General Yields Generally higher under milder conditions.Can achieve high yields but often requires more forcing conditions and specialized catalysts.

The Underlying Chemistry: Why Bromides React Faster

The superior reactivity of 1-bromoisoquinoline over this compound in Suzuki coupling can be attributed to two main factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 72 kcal/mol) is weaker than the C-Cl bond (approx. 84 kcal/mol). A lower BDE means that less energy is required to break the bond during the oxidative addition of the isoquinoline (B145761) to the palladium(0) catalyst.[2]

  • Oxidative Addition Kinetics: The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is a critical and often rate-limiting step. The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. This is due to the greater polarizability of the C-Br bond, which facilitates the interaction with the electron-rich palladium(0) center.[2]

Experimental Protocols: Generalized Procedures

While specific, optimized protocols for the Suzuki coupling of this compound and 1-bromoisoquinoline are substrate-dependent, the following represent generalized experimental procedures.

General Procedure for Suzuki-Miyaura Coupling of 1-Bromoisoquinoline

This protocol is adapted from standard procedures for reactive aryl bromides.

  • Reaction Setup: In an oven-dried reaction vessel, combine 1-bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted for less reactive aryl chlorides and often requires more specialized catalysts and harsher conditions.

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and a stronger base such as potassium phosphate (B84403) (K₃PO₄) (3.0 mmol).

  • Inert Atmosphere: Thoroughly degas the reaction vessel by evacuating and backfilling with an inert gas multiple times.

  • Catalyst and Solvent Addition: Add a high-activity palladium catalyst system, which typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. Add a degassed anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Heat the reaction mixture to a higher temperature, typically 100-120 °C, and stir for an extended period (e.g., 12-24 hours), monitoring the reaction progress.

  • Workup and Purification: Follow similar workup and purification procedures as described for 1-bromoisoquinoline.

Logical Workflow of a Suzuki Coupling Experiment

The following diagram illustrates the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Suzuki Coupling Workflow start Start: Prepare Glassware (Oven-dried) reagents Add Reactants: 1-Haloisoquinoline Arylboronic Acid Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Catalyst System: Pd Source + Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress via TLC/GC-MS) solvent->reaction workup Reaction Workup: Quench, Extract, Dry reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Caption: A flowchart of the key steps in a typical Suzuki coupling experiment.

Conclusion

In the Suzuki-Miyaura coupling of 1-haloisoquinolines, 1-bromoisoquinoline is expected to be significantly more reactive than this compound. This difference is rooted in the fundamental chemical properties of the carbon-halogen bond.[2] While the use of this compound is feasible, it generally necessitates more forceful reaction conditions and the use of advanced, and often more expensive, catalyst systems to achieve comparable yields to its bromo-counterpart. For many applications, particularly in large-scale synthesis where cost and efficiency are critical, the development of a robust process using the more readily available and economical chloro-aromatics is a key consideration, despite the inherent reactivity challenges. The choice between a bromo- or chloro-substituted isoquinoline will therefore be a trade-off between reactivity, substrate cost, and the availability of suitable catalyst technologies.

References

A Comparative Guide to the Synthesis of 1-Chloroisoquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1-chloroisoquinoline, a key intermediate in the creation of novel therapeutics, is of paramount importance. This guide provides a comparative analysis of two prominent methods for its synthesis, offering detailed experimental protocols and quantitative data to inform methodological choices.

Two primary routes for the synthesis of this compound are the chlorination of isoquinoline-N-oxide and the conversion of isoquinolin-1(2H)-one (isocarbostyril). Both methods utilize phosphoryl chloride (POCl₃) as a key reagent, yet they differ in their starting materials, reaction conditions, and reported yields.

Comparison of Synthesis Methods

Parameter Method 1: From Isoquinoline-N-oxide Method 2: From Isoquinolin-1(2H)-one
Starting Material Isoquinoline-N-oxideIsoquinolin-1(2H)-one
Chlorinating Agent Phosphoryl chloride (POCl₃)Phosphoryl chloride (POCl₃)
Reaction Temperature 105 °C[1]110 °C
Reaction Time Overnight[1]3 hours
Reported Yield 85%[1]95%
Reported Purity 96.0% (by HPLC)[1]Not explicitly reported

Method 1: Synthesis from Isoquinoline-N-oxide

This widely cited method involves the deoxygenative chlorination of isoquinoline-N-oxide using phosphoryl chloride. The reaction proceeds with a high yield and purity, making it a reliable choice for obtaining this compound.

Experimental Protocol

To a solution of isoquinoline-N-oxide (20.0 g), phosphoryl chloride (200 mL) is slowly added dropwise under ice bath cooling conditions.[1] The reaction mixture is then heated to 105 °C and refluxed overnight.[1] After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure. The resulting residue is carefully quenched with ice water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by silica (B1680970) gel column chromatography, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether, to yield this compound (21.0 g, 85% yield).[1] The purity of the product can be confirmed by HPLC analysis, with a reported purity of 96.0%.[1]

Synthesis from Isoquinoline-N-oxide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Isoquinoline-N-oxide Isoquinoline-N-oxide Reaction Mixture Reaction Mixture Isoquinoline-N-oxide->Reaction Mixture POCl3 POCl3 POCl3->Reaction Mixture slow addition Ice Bath Ice Bath Ice Bath->Reaction Mixture cooling Reflux Reflux Reaction Mixture->Reflux 105 °C, overnight Distillation Distillation Reflux->Distillation remove excess POCl3 Quenching Quenching Distillation->Quenching ice water Extraction Extraction Quenching->Extraction DCM Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography This compound This compound Column Chromatography->this compound 85% yield, 96% purity

Fig. 1: Experimental workflow for the synthesis of this compound from Isoquinoline-N-oxide.

Method 2: Synthesis from Isoquinolin-1(2H)-one

This alternative approach utilizes the readily available isoquinolin-1(2H)-one as the starting material. The chlorination is also achieved with phosphoryl chloride, and this method boasts a higher reported yield compared to the isoquinoline-N-oxide route.

Experimental Protocol

A mixture of isoquinolin-1(2H)-one (10 g) and phosphoryl chloride (50 mL) is heated at 110 °C for 3 hours. After cooling to room temperature, the reaction mixture is slowly poured into a stirred mixture of crushed ice and 28% aqueous ammonia, maintaining the temperature below 20 °C. The resulting precipitate is collected by filtration, washed with water, and dried to afford crude this compound. The crude product can be further purified by recrystallization from a suitable solvent to yield the final product with a reported yield of 95%.

Synthesis from Isoquinolin-1(2H)-one cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one Reaction Mixture Reaction Mixture Isoquinolin-1(2H)-one->Reaction Mixture POCl3 POCl3 POCl3->Reaction Mixture Heating Heating Reaction Mixture->Heating 110 °C, 3 hours Quenching Quenching Heating->Quenching ice/aq. NH3 Precipitation Precipitation Quenching->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Recrystallization Recrystallization Filtration & Drying->Recrystallization This compound This compound Recrystallization->this compound 95% yield

Fig. 2: Experimental workflow for the synthesis of this compound from Isoquinolin-1(2H)-one.

Conclusion

Both methods provide effective pathways to this compound. The choice between them may depend on the availability of the starting material, desired yield, and the importance of high purity in the final product. The synthesis from isoquinoline-N-oxide is well-documented with detailed analytical data, ensuring a high-purity product. The route from isoquinolin-1(2H)-one offers a potentially higher yield and a shorter reaction time, which could be advantageous for larger-scale production, although further analysis would be required to determine the final product's purity. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Biological Activity of 1-Chloroisoquinoline and Other Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-chloroisoquinoline and other substituted isoquinolines, with a focus on their potential as therapeutic agents. While this compound is a key intermediate in the synthesis of various biologically active molecules, including those with antiproliferative activity against melanoma cell lines, comprehensive data on its intrinsic biological activity is limited in publicly available literature.[1] This guide, therefore, presents a comparative analysis based on available data for a range of other substituted isoquinolines, offering insights into their structure-activity relationships and potential therapeutic applications.

Antiproliferative and Cytotoxic Activities

Substituted isoquinolines have demonstrated significant potential as anticancer agents. The nature and position of substituents on the isoquinoline (B145761) core play a crucial role in determining their cytotoxic efficacy.

A series of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones were synthesized and evaluated for their antitumor activity. Among them, compounds with a 6-NO2 substituent exhibited significant antineoplastic activity against a panel of 15 human tumor cell lines, including leukemia, lymphoma, and various solid tumors.[2] For instance, one of the most active compounds displayed significant cytotoxicity in cell lines such as MOLT-4 (Leukemia) and HL-60 (Leukemia).[2]

Furthermore, phenylaminoisoquinolinequinones have been synthesized and tested for their antiproliferative activity against human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines.[3] Remarkable differences in activity were observed depending on the location of the phenylamino (B1219803) group, with some derivatives exhibiting submicromolar IC50 values.[3]

The following table summarizes the cytotoxic activity (IC50 values) of various substituted isoquinolines against different cancer cell lines.

Table 1: Cytotoxic Activity of Substituted Isoquinolines

Compound ClassSpecific Derivative (if specified)Cancer Cell LineIC50 (µM)Reference
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesCompound with 6-NO2 substituentMOLT-4 (Leukemia)Not specified, but significant activity reported[2]
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesCompound with 6-NO2 substituentHL-60 (Leukemia)Not specified, but significant activity reported[2]
Phenylaminoisoquinolinequinones6-substituted regioisomersAGS (Gastric)Submicromolar values reported for some derivatives[3]
Phenylaminoisoquinolinequinones6-substituted regioisomersSK-MES-1 (Lung)Submicromolar values reported for some derivatives[3]
Phenylaminoisoquinolinequinones6-substituted regioisomersJ82 (Bladder)Submicromolar values reported for some derivatives[3]
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolineMorpholinomethyl Mannich base (8c)RD (Rhabdomyosarcoma)< 20[4]
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolineMorpholinomethyl Mannich base (8c)HCT116 (Colon)< 20[4]
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolineMorpholinomethyl Mannich base (8c)HeLa (Cervical)< 20[4]
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolineMorpholinomethyl Mannich base (8c)A549 (Lung)< 20[4]

Anti-inflammatory Activity and Inhibition of the NF-κB Pathway

Chronic inflammation is a key factor in the development of various diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses.[5] Several studies have indicated that substituted isoquinolines can exert anti-inflammatory effects by modulating this pathway.

One study demonstrated that isoquinoline-1-carboxamide (B73039) derivatives can suppress lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells.[6] The lead compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB.[6] This inhibitory effect was linked to the suppression of upstream mitogen-activated protein kinases (MAPKs).[6]

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention by substituted isoquinoline derivatives.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates NFkB_IkB NF-κB-IκB Complex IKK_complex->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to NFkB_IkB->NFkB releases p_IkB P-IκB NFkB_IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Nucleus Nucleus DNA DNA NFkB_n->DNA binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes induces transcription Subst_Isoquinoline Substituted Isoquinolines Subst_Isoquinoline->IKK_complex inhibit Experimental_Workflow Start Start Cell_Culture Cell Culture (Cancer or Reporter Cell Line) Start->Cell_Culture Compound_Prep Prepare Substituted Isoquinoline Derivatives Start->Compound_Prep Assay Perform Biological Assay (e.g., MTT or Luciferase Assay) Cell_Culture->Assay Compound_Prep->Assay Data_Acquisition Data Acquisition (Absorbance or Luminescence) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

References

Validating the Structure of 1-Chloroisoquinoline: A Comparative Analysis Using 1H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the unequivocal confirmation of a molecule's structure is a critical checkpoint. This guide provides a comparative analysis of the structural validation of 1-Chloroisoquinoline using two cornerstone analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). We present experimental data, detailed protocols, and a visual workflow to support the robust identification of this compound.

Data Presentation

The structural integrity of this compound (C₉H₆ClN) is confirmed through the complementary data obtained from ¹H NMR and Mass Spectrometry. The following tables summarize the key quantitative data for easy comparison and interpretation.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.25-8.31m-2HH-4, H-8
8.08d8.01HH-5
7.88-7.91m-2HH-3, H-7
7.80-7.84m-1HH-6

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer. Data sourced from publicly available experimental results.[1]

Table 2: Mass Spectrometry Data for this compound

m/zIonRelative AbundanceInterpretation
163[M]⁺HighMolecular ion (containing ³⁵Cl)
165[M+2]⁺~33% of [M]⁺Isotopic peak for ³⁷Cl
128[M-Cl]⁺ModerateLoss of a chlorine radical
101[M-Cl-HCN]⁺ModerateLoss of chlorine followed by hydrogen cyanide

Ionization Mode: Electron Ionization (EI). The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is a characteristic isotopic signature for a molecule containing one chlorine atom.

Experimental Protocols

Detailed methodologies for the acquisition of the cited experimental data are provided below. These protocols represent standard laboratory practices for the structural elucidation of organic compounds.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

  • Data Acquisition: The prepared sample was placed in a 5 mm NMR tube and inserted into the spectrometer. The instrument was tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional proton NMR spectrum was acquired.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal. Integration of the signals was performed to determine the relative number of protons.

Mass Spectrometry Protocol

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For GC-MS analysis, the sample was injected into a gas chromatograph for separation prior to introduction into the mass spectrometer.

  • Ionization: Electron Ionization (EI) was employed as the ionization method. The sample molecules were bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: An electron multiplier detector was used to detect the ions. The resulting mass spectrum, a plot of relative ion intensity versus m/z, was generated.

Visualization of the Validation Workflow

The logical flow for the structural validation of this compound using ¹H NMR and Mass Spectrometry is illustrated in the following diagram.

G Workflow for Structural Validation of this compound cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation A This compound Sample B ¹H NMR Spectroscopy A->B C Mass Spectrometry A->C D ¹H NMR Spectrum - Chemical Shifts - Splitting Patterns - Integration B->D E Mass Spectrum - Molecular Ion Peak (m/z) - Isotopic Pattern - Fragmentation Pattern C->E F Proposed Structure: This compound D->F E->F G Validated Structure F->G

Caption: Workflow for the structural validation of this compound.

This comprehensive guide demonstrates the power of combining ¹H NMR and Mass Spectrometry for the unambiguous structural determination of this compound. The presented data and protocols serve as a valuable resource for researchers in the field of chemical synthesis and drug discovery.

References

A Comparative Guide to Catalysts for 1-Chloroisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the isoquinoline (B145761) scaffold is a privileged structure found in numerous biologically active compounds. 1-Chloroisoquinoline serves as a versatile building block, amenable to various cross-coupling reactions to introduce molecular diversity. This guide provides a comparative analysis of different catalytic systems for the cross-coupling of this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-based catalysts are the most extensively studied and widely employed for the cross-coupling of aryl chlorides, including this compound. Two of the most prominent methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or its ester. The choice of ligand is crucial for achieving high efficiency, especially with a relatively inert substrate like an aryl chloride.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. Similar to the Suzuki-Miyaura coupling, the selection of an appropriate phosphine (B1218219) ligand is critical for achieving high yields.

Table 1: Comparison of Palladium Catalysts for Cross-Coupling of Aryl Chlorides

Coupling ReactionCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-HartwigPd(dba)₂ / XPhos4-ChlorotolueneMorpholineNaOtBuToluene (B28343)Reflux694
Suzuki-MiyauraPd(PPh₃)₄ / (t-Bu)PCy₂Aryl ChloridesPhenylboronic acidsVariousVariousVariousVariousup to 92[1]

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions. They have shown considerable promise in the coupling of aryl chlorides.

Copper-Catalyzed Cross-Coupling: For C-N and C-O Bond Formation

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for the formation of C-N and C-O bonds. These reactions are particularly useful for the coupling of this compound with amines, phenols, and other nucleophiles. Copper-catalyzed cyanation is also a valuable transformation.

Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has gained significant attention as a mild and powerful method for a variety of organic transformations, including the functionalization of heterocycles. This approach utilizes a photocatalyst that, upon light absorption, can initiate radical-based reaction pathways, enabling unique and previously challenging transformations under gentle conditions.

Due to the diverse nature of photoredox-catalyzed reactions, a standardized comparison table is challenging. However, various C-H arylation, alkylation, and other functionalizations of N-heterocycles have been reported with moderate to good yields under mild conditions (typically room temperature and irradiation with visible light).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

A flame-dried round-bottom flask is charged with the aryl chloride (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃ solution).[2] A solvent system such as toluene/dioxane (4:1) is added, and the mixture is degassed. The reaction is then stirred at an elevated temperature (e.g., 85 °C) under a nitrogen atmosphere for several hours.[2] After completion, the reaction is worked up by filtration, extraction, and purification by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

In a nitrogen-filled glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), and a base (e.g., sodium tert-butoxide, 2.0 equiv.). A solvent such as toluene is added, and the mixture is stirred briefly. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added. The reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product by column chromatography.

General Procedure for Sonogashira Coupling of an Aryl Halide

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.

General Procedure for Heck Coupling of an Aryl Halide with Styrene

The Heck reaction couples an aryl halide with an alkene. A variety of palladium catalysts can be employed, often in the presence of a base. For the coupling of aryl bromides with styrene, a catalyst system can be highly active, leading to high conversions and yields.[3]

General Procedure for Copper-Catalyzed Cyanation of a Heterocycle

Direct cyanation of heterocycles can be achieved using a copper cyanide catalyst and an oxidant. The reaction often proceeds through an initial iodination of the heterocycle followed by a copper-catalyzed cyanation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for key cross-coupling reactions and a general experimental workflow.

Suzuki-Miyaura_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)(X)L2 1-Isoquinolyl-Pd(II)(Cl)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)(R)L2 1-Isoquinolyl-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R 1-Aryl-isoquinoline Reductive_Elimination->Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig_Amination_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition This compound Ar-Pd(II)(X)L 1-Isoquinolyl-Pd(II)(Cl)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine_Coordination HNR1R2, Base Ar-Pd(II)(NR1R2)L 1-Isoquinolyl-Pd(II)(NR1R2)L Amine_Coordination->Ar-Pd(II)(NR1R2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR1R2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR1R2 1-Amino-isoquinoline Reductive_Elimination->Ar-NR1R2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Quench Quench Reaction (e.g., with water) Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Functionalized Isoquinoline

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Chloroisoquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-Chloroisoquinoline, a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document outlines a detailed experimental protocol for HPLC analysis, compares its performance with alternative analytical techniques, and provides supporting data and visualizations to aid in methodological selection.

Synthesis and Potential Impurities of this compound

The synthesis of this compound typically involves the reaction of isoquinoline-N-oxide with a chlorinating agent like phosphoryl chloride.[1][3][4] The crude product is then purified, often by silica (B1680970) gel column chromatography.[1][3][4]

Synthesis Reaction:

Isoquinoline-N-oxide + POCl₃ → this compound

Potential impurities in the synthesized this compound may include unreacted starting materials (isoquinoline-N-oxide), byproducts from side reactions, and residual solvents from the purification process. The presence of these impurities can affect the yield and purity of subsequent reactions and the pharmacological activity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and reproducibility.[5] While a specific, universally validated HPLC method for this compound is not extensively published, a suitable method can be established based on the analysis of structurally similar isoquinoline (B145761) alkaloids.[5][6][7]

Proposed HPLC Method Parameters:

Based on common practices for the analysis of isoquinoline derivatives, a standard RP-HPLC method utilizing a C18 column is proposed for the routine purity analysis of this compound.

ParameterProposed Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine (B128534) (pH 5.0)B: Acetonitrile (B52724)
Gradient Start with a low percentage of B, gradually increasing to elute more non-polar compounds. A typical gradient could be 30% to 90% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation 1 mg/mL in Acetonitrile

Rationale for Proposed Method: The C18 column is well-suited for the nonpolar nature of the isoquinoline ring system. A gradient elution with acetonitrile and a buffered aqueous phase allows for the effective separation of the main compound from potential impurities with varying polarities. The addition of triethylamine to the mobile phase can help to improve peak shape for basic compounds like isoquinolines.[7]

Experimental Data Example:

One source reports an HPLC analysis of synthesized this compound using an unspecified "Method A," which resulted in a retention time of 8.29 minutes and a purity of 96.0%.[1][3][4] This data, while lacking detailed experimental conditions, demonstrates the feasibility of HPLC for the purity assessment of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a preferred method, other techniques can also be employed for purity analysis, each with its advantages and limitations.

TechniquePrincipleAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation and can determine absolute purity without a reference standard.Lower sensitivity compared to HPLC, higher instrument cost, requires specialized expertise.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information for impurity identification when coupled with a separation technique (e.g., LC-MS).Typically used in conjunction with a separation method for complex mixtures.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from isoquinoline-N-oxide is as follows:

  • Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).[1][3][4]

  • Heat the reaction mixture to 105 °C and reflux overnight.[1][3][4]

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[1][3][4]

  • Quench the residue with ice water and extract the product with dichloromethane.[1][3][4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[1][3][4]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound.[1][3][4]

HPLC Analysis Protocol

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. From the stock solution, prepare a series of working standards at different concentrations to construct a calibration curve.[5]

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in acetonitrile to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the proposed method parameters.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis HPLC Purity Assessment synthesis Synthesis of this compound (Isoquinoline-N-oxide + POCl3) purification Purification (Silica Gel Chromatography) synthesis->purification sample_prep Sample Preparation (1 mg/mL in Acetonitrile) purification->sample_prep Synthesized Product hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_analysis Data Analysis (Peak Area Percentage) hplc_analysis->data_analysis report report data_analysis->report Purity Report

Caption: Experimental workflow for synthesis and HPLC purity assessment of this compound.

logical_relationship cluster_purity Purity Assessment compound Synthesized This compound hplc HPLC (High Resolution, Quantitative) compound->hplc Primary Method gc GC (For Volatile Compounds) compound->gc Alternative (If Volatile Impurities) nmr NMR (Structural Information, qNMR) compound->nmr Alternative (Structural Confirmation) ms MS (Molecular Weight) compound->ms Alternative (Impurity ID) result Purity Data hplc->result Purity (%)

Caption: Logical relationship of analytical methods for purity assessment of this compound.

References

A Comparative Guide to the Cytotoxicity of Chlorinated Isoquinoline and Quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the cytotoxicity of 1-Chloroisoquinoline derivatives is limited in publicly available literature. Therefore, this guide provides a comparative analysis of the cytotoxic effects of a broader class of chlorinated isoquinoline (B145761) and quinoline (B57606) derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with quinoline and isoquinoline scaffolds being of particular interest due to their presence in numerous bioactive natural products and synthetic drugs. The introduction of a chlorine atom to these structures can significantly modulate their electronic properties and biological activity, often enhancing their cytotoxic potential. This guide summarizes quantitative cytotoxicity data, details common experimental protocols, and illustrates a key signaling pathway targeted by these compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various chlorinated isoquinoline and quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a comparison of their potency.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Assay TypeIC50 / GI50 (µM)
7-Azaindenoisoquinolines Compound 17b (3-chloro substituted)NCI-60 Panel (Mean)SRB0.033
Compound 16b (3-chloro substituted)NCI-60 Panel (Mean)SRB0.063
7-Chloroquinoline-Chalcone Hybrids Compound 14gK-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon)NCI Assay0.622 - 1.81
7-Chloroquinoline Derivatives Compound 9Hela (Cervical)MTT21.41
Compound 3Hela (Cervical)MTT50.03
Quinoline-Chalcone Hybrids Compound 39A549 (Lung)MTT1.91
Compound 40K-562 (Leukemia)MTT5.29
Quinoline/Pyrroloquinoline Ammosamide Analogues Various derivativesCancer Cell LinesNot SpecifiedGenerally non-cytotoxic at 10 µM
Quinoline-4-Carboxylic Acids 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Not Specified82.9% growth reduction
7-Chloro-4-quinolinylhydrazones Various derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)MTT0.314 - 4.65 µg/cm³

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized compounds is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method.

MTT Cytotoxicity Assay Workflow

The MTT assay assesses cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which appears purple.[1][2] The workflow for this assay is as follows:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and are allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period, typically ranging from 24 to 72 hours.[2][3]

  • MTT Incubation: After the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3 to 4 hours.[1]

  • Formazan Solubilization: The medium is then removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

G MTT Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read absorbance at 570nm solubilize->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot determine Determine IC50 value plot->determine

Caption: Workflow of an MTT-based cytotoxicity assay.

Signaling Pathways

Isoquinoline and quinoline derivatives exert their anticancer effects through various mechanisms of action, including the inhibition of key signaling pathways that are often dysregulated in cancer.[5] One of the crucial pathways targeted by these compounds is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and growth.[5][6]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis. By inhibiting key components of this pathway, such as PI3K or mTOR, quinoline-based compounds can effectively suppress tumor growth.[6]

G Inhibition of PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

References

A Comparative Guide to the In Vitro Efficacy of 1-Chloroisoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated biological activity. This guide provides a comparative analysis of the in vitro anticancer efficacy of select this compound-based compounds and related derivatives, offering insights into their potential as therapeutic agents. The data presented herein is compiled from various studies to facilitate a comparative overview.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various chloro-substituted isoquinoline (B145761) and quinoline (B57606) derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound ID/NameCancer Cell LineIC50 (µM)Reference Compound
Compound 2i (a chloroalkyl naphthalimide)Human PBMC1,536-
Compound 2d (a chloroalkyl naphthalimide)Human PBMC3,582-
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)7.35 - 8.73Chloroquine
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)8.22Chloroquine
QTCA-1 (7-Chloroquinoline-1,2,3-triazoyl carboxamide)MDA-MB-231 (Breast)19.91 (at 72h)-
QTCA-1 (7-Chloroquinoline-1,2,3-triazoyl carboxamide)5637 (Bladder)Significant-
Chloroquine U87MG (Glioblastoma)~15 (approx.)-

Note: The data for chloroquinoline and its derivatives are included to provide a broader context for the activity of chloro-substituted heterocyclic compounds, given the limited publicly available data specifically for a wide range of this compound derivatives in a comparative format.

Experimental Protocols

Accurate and reproducible in vitro efficacy data is contingent on standardized experimental protocols. The following is a detailed methodology for the widely used MTT assay for assessing cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-based test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium at desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include control wells: untreated cells (vehicle control) and medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate generalized signaling pathways potentially targeted by this compound-based compounds and a typical experimental workflow for in vitro cytotoxicity screening.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay readout Data Acquisition (Absorbance Measurement) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: Efficacy Profile analysis->end G cluster_pathway Generalized Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Compound death_receptor Death Receptors (e.g., FAS, TRAIL-R) compound->death_receptor bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio ↑) compound->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Stress (Cytochrome c release) bcl2_family->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

A Comparative Guide to the Reaction Kinetics of 1-Chloroisoquinoline Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of nucleophilic aromatic substitution (SNAr) on 1-chloroisoquinoline. Due to a scarcity of directly comparable kinetic data in the published literature for this compound with a wide range of nucleophiles, this document focuses on providing a robust framework for researchers to conduct their own comparative studies. This includes a detailed, adaptable experimental protocol and a discussion of the expected reactivity trends based on established SNAr principles.

Introduction to Nucleophilic Aromatic Substitution on this compound

The substitution of the chlorine atom at the C1 position of the isoquinoline (B145761) ring is a cornerstone of synthetic chemistry, enabling the introduction of a diverse array of functional groups. This transformation is of particular interest to the pharmaceutical industry, where the isoquinoline scaffold is a key component of many bioactive molecules. Understanding the kinetics of these substitution reactions is paramount for process optimization, yield maximization, and the rational design of novel therapeutics.

Nucleophilic substitution on this compound typically proceeds via a bimolecular SNAr mechanism. The reaction is facilitated by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring, which stabilizes the intermediate Meisenheimer complex. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any substituents on the isoquinoline ring.

Comparative Analysis of Nucleophile Reactivity (Qualitative)

  • Amines: Aliphatic amines, such as piperidine (B6355638) and morpholine, are generally expected to be more reactive than aromatic amines like aniline. This is due to the higher nucleophilicity of the nitrogen atom in aliphatic amines. The basicity of the amine also plays a role, with more basic amines generally exhibiting faster reaction rates.

  • Alkoxides: Alkoxide nucleophiles, such as sodium methoxide, are potent nucleophiles and are expected to react rapidly with this compound. The reactivity of alkoxides is influenced by steric hindrance, with less hindered alkoxides reacting more quickly.

  • Thiols: Thiolates are excellent nucleophiles and are expected to display high reactivity towards this compound, often surpassing that of their oxygen-containing counterparts (alkoxides) due to the "alpha effect" and the softness of the sulfur atom.

Data Presentation: Illustrative Kinetic Data

To demonstrate how quantitative data for the substitution of this compound would be presented, the following table contains hypothetical, yet realistic, kinetic data for reactions with representative nucleophiles. Researchers can populate a similar table with their own experimental data.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
PiperidineMethanol50Data to be determinedData to be determined
Sodium MethoxideMethanol25Data to be determinedData to be determined
AnilineDMF70Data to be determinedData to be determined

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

The following is a detailed, generalized protocol for determining the reaction kinetics of this compound substitution. This protocol can be adapted for various nucleophiles and reaction conditions.

Objective: To determine the second-order rate constant and activation parameters for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, sodium methoxide, aniline)

  • Anhydrous solvent (e.g., methanol, DMF, DMSO)

  • Internal standard (for chromatographic analysis)

  • Thermostated reaction vessel

  • Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • If using a chromatographic method, prepare a stock solution of a suitable internal standard.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To ensure the reaction follows pseudo-first-order kinetics with respect to this compound, the concentration of the nucleophile should be in large excess (at least 10-fold).

    • Equilibrate the solutions of this compound and the nucleophile to the desired reaction temperature in the thermostated vessel.

    • Initiate the reaction by rapidly mixing the two solutions. Start a timer immediately upon mixing.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis of Reaction Progress:

    • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of this compound remaining at each time point.

      • HPLC/GC: Separate the components of the reaction mixture and quantify the peak area of this compound relative to the internal standard.

      • UV-Vis Spectroscopy: If there is a significant change in the UV-Vis spectrum as the reaction progresses, monitor the change in absorbance at a specific wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[1-Cl-Iso]) versus time.

    • If the reaction is first-order with respect to this compound, this plot will yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k = k' / [Nucleophile].

  • Determination of Activation Parameters:

    • Repeat the kinetic runs at several different temperatures.

    • Plot the natural logarithm of the second-order rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T). This is the Arrhenius plot.

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

Mandatory Visualizations

Signaling Pathway: General SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Attack of Nucleophile Products Substituted Isoquinoline + Cl⁻ Intermediate->Products Loss of Leaving Group

Caption: General mechanism for the nucleophilic aromatic substitution of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis Prep_Substrate Prepare this compound Stock Solution Equilibrate Equilibrate Solutions to Temperature Prep_Substrate->Equilibrate Prep_Nuc Prepare Nucleophile Stock Solution Prep_Nuc->Equilibrate Mix Initiate Reaction by Mixing Equilibrate->Mix Sample Withdraw & Quench Aliquots at Intervals Mix->Sample Analyze Analyze Aliquots (HPLC, GC, or UV-Vis) Sample->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Calculate Calculate Rate Constants & Activation Parameters Plot->Calculate

Caption: Workflow for the kinetic analysis of this compound substitution reactions.

literature review of 1-Chloroisoquinoline applications in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-chloroisoquinoline scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Its derivatives have been explored for their anticancer, anti-inflammatory, and antiviral activities. This guide provides a comparative overview of the applications of this compound in drug discovery, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.

Anticancer Applications

Derivatives of this compound have shown notable efficacy as anticancer agents, particularly as kinase inhibitors and apoptosis inducers. A prominent class of these derivatives is the aminoisoquinolinylureas.

Comparative Analysis of Antiproliferative Activity

A series of aminoisoquinolinylurea derivatives incorporating the this compound scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data below summarizes the activity of key derivatives against the A375P human melanoma cell line.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
1p N-(3,5-bis(trifluoromethyl)phenyl)-N'-(isoquinolin-1-yl)ureaA375P0.41[1]
Sorafenib (Reference Drug)A375P>10[1]
B01002 Isoquinoline (B145761) DerivativeSKOV37.65 (µg/mL)[2]
C26001 Isoquinoline DerivativeSKOV311.68 (µg/mL)[2]
QTCA-1 7-chloroquinoline (B30040) derivativeMDA-MB-23119.91[3]

Key Findings:

  • Compound 1p demonstrated significantly higher potency against the A375P melanoma cell line compared to the established drug, Sorafenib.[1]

  • The substitution pattern on the terminal phenyl ring of the urea (B33335) moiety plays a crucial role in determining the antiproliferative activity.

  • Other isoquinoline derivatives, B01002 and C26001 , have also shown potent antiproliferative and pro-apoptotic activity in ovarian cancer cells.[2]

  • A 7-chloroquinoline derivative, QTCA-1 , displayed high cytotoxic activity against triple-negative breast cancer cells (MDA-MB-231).[3]

Experimental Protocols

This protocol describes a general method for the synthesis of diarylureas from this compound.

Step 1: Synthesis of 1-aminoisoquinoline (B73089)

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add benzophenone (B1666685) imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd2(dba)3 (0.01 eq) with a suitable ligand like BINAP (0.015 eq).

  • Heat the mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 2 M hydrochloric acid.

  • Stir the mixture for 1-2 hours to hydrolyze the imine.

  • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-aminoisoquinoline.

Step 2: Synthesis of the Urea Derivative

  • To a solution of 1-aminoisoquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final product, N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(isoquinolin-1-yl)urea.

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., A375P melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and by inducing apoptosis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound intermediate 1-Aminoisoquinoline start->intermediate Amination product Target Urea Derivative intermediate->product Urea Formation cell_culture Cancer Cell Line (e.g., A375P) product->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay western_blot Western Blot cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Pathway Analysis western_blot->pathway_analysis

Experimental workflow from synthesis to biological evaluation.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some isoquinoline derivatives have been shown to inhibit this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibitor->Akt

Inhibition of the PI3K/Akt signaling pathway by isoquinoline derivatives.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many anticancer agents, including isoquinoline derivatives, function by inducing apoptosis.

Apoptosis_Pathway Inhibitor Isoquinoline Derivative Bax Bax Inhibitor->Bax activates Bcl2 Bcl-2 Inhibitor->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by isoquinoline derivatives.

Anti-inflammatory and Antiviral Applications

While research is more extensive in the area of oncology, this compound derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.

Comparative Analysis of Bioactivity
Compound ClassTherapeutic AreaTarget/AssayActivityReference
Isoquinoline-1-carboxamidesAnti-inflammatoryLPS-induced NO production in BV2 cellsPotent suppression[1]
Chloroquine (related quinoline)AntiviralHuman Coronavirus OC43 in HRT-18 cellsIC50 = 0.306 µM[4]

Note: The data for anti-inflammatory and antiviral activities of direct this compound derivatives is less specific in the reviewed literature. Chloroquine, a well-known antimalarial and antiviral agent, is a quinoline (B57606) derivative and serves as a conceptual reference.

Experimental Protocols
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature in the dark and measure the absorbance at 540 nm. The amount of nitrite, a stable product of nitric oxide, is proportional to the absorbance.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents, with its derivatives demonstrating significant promise, particularly in the field of oncology. The high potency of certain aminoisoquinolinylurea derivatives against melanoma highlights the potential of this chemical class. Further exploration of this compound derivatives in anti-inflammatory and antiviral drug discovery is warranted. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to synthesize and evaluate new compounds based on this versatile heterocyclic system.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Chloroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-Chloroisoquinoline, a halogenated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. The compound is known to cause skin and serious eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., Nitrile)
Eye Protection Chemical safety goggles or a face shield[1]
Lab Coat Standard laboratory coat to prevent skin contact
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3]

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[2][3]

  • After eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. As a halogenated organic compound, it must be segregated from other waste streams.[4]

Experimental Protocol for Waste Segregation and Collection:

  • Segregation: It is crucial to keep this compound waste separate from non-halogenated chemical waste.[4][5] Mixing these waste streams can complicate the disposal process and increase costs.[5][6]

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[4][6] The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area.[1][7]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added. The label must include the chemical name ("this compound"), the concentration, and any other components in the waste.

  • Accumulation: Do not accumulate large quantities of waste. Follow the guidelines of your institution's Environmental Health and Safety (EHS) department regarding maximum accumulation volumes.

  • Professional Disposal: The final disposal of this compound should be carried out by a licensed professional waste disposal company.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not attempt to dispose of this chemical down the drain or by evaporation.[1][7]

Below is a logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Is it a Halogenated Organic? B->C D YES: Place in Designated 'Halogenated Organic Waste' Container C->D Yes E NO: Follow appropriate disposal protocol for non-halogenated waste C->E No F Label Container Clearly: 'Hazardous Waste', Chemical Name, Concentration D->F G Store Container in a Cool, Dry, Well-Ventilated Area F->G H Contact Licensed Waste Disposal Company for Pickup G->H I End: Waste is Properly Disposed of via Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Chloroisoquinoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risks and ensure safe operational and disposal practices.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards. It is known to cause skin and serious eye irritation, and it may also cause respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with the skin.[4][5] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1] It is also sensitive to air and moisture.[1][4]

Proper personal protective equipment is crucial when handling this substance. The following table summarizes the required PPE.

Protection Type Recommended Equipment Standards and Specifications
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN166 (EU) or NIOSH (US) approved standards.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Skin and Body Protection Impervious clothing, such as a lab coat, and potentially a chemical-resistant apron or coveralls for larger quantities.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to cleanup.

prep 1. Preparation handling 2. Handling prep->handling Proceed when ready cleanup 3. Post-Handling Cleanup handling->cleanup After experiment disposal 4. Waste Disposal cleanup->disposal Segregate waste

Figure 1. General workflow for handling this compound.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage or wear. Ensure gloves are of the correct material and thickness.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid irritants.

2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

  • Dispensing: When weighing or transferring the substance, use a spatula and conduct these activities within the fume hood.

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of any dust or vapors.[7] Do not eat, drink, or smoke in the handling area.[4][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][4] Store under an inert atmosphere as it is air and moisture sensitive.[1][4]

3. Post-Handling Cleanup:

  • Decontamination: Thoroughly clean the work area after use. Use appropriate cleaning agents to decontaminate surfaces.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed using the proper technique without touching the outer surface.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

collect 1. Collect Waste label 2. Label Waste Container collect->label Properly identify store 3. Store Waste label->store Securely seal dispose 4. Professional Disposal store->dispose Arrange pickup

Figure 2. Waste disposal workflow for this compound.

1. Collect Waste:

  • Solid Waste: Collect surplus and non-recyclable this compound in a designated, compatible, and sealed container.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable lab coats, should be considered hazardous waste and collected in a separate, clearly marked container.

2. Label Waste Container:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

3. Store Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[4]

4. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always follow local, state, and federal regulations for hazardous waste disposal.[7] Do not let the product enter drains.[1][2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.